molecular formula C12H12F3N3 B1237177 2-(3-Trifluoromethylphenyl)histamine

2-(3-Trifluoromethylphenyl)histamine

カタログ番号: B1237177
分子量: 255.24 g/mol
InChIキー: NFUYVKMAGIJYKB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Trifluoromethylphenyl)histamine is a chemically modified histamine analog designed for pharmacological research. Its structure incorporates a trifluoromethylphenyl group, a modification known to enhance the lipophilicity and metabolic stability of bioactive molecules, which can improve their pharmacokinetic properties and potency in biological systems . This compound is of significant interest in the study of histamine receptor pharmacology. Histamine receptors, such as the H1 and H4 subtypes, are G-protein coupled receptors (GPCRs) involved in a wide range of physiological and pathological processes . Research on phenylhistamine derivatives has shown that structural modifications can lead to compounds with varying affinity and selectivity for these receptor subtypes. Some derivatives exhibit significant affinity for the human histamine H4 receptor (hH4R), and studies aim to understand the selectivity between H1 and H4 receptors to design potent and selective receptor ligands . The primary value of this compound lies in its application as a tool compound for investigating receptor binding, signal transduction, and the complex cross-talk between different histamine receptor pathways in cellular models. It is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C12H12F3N3

分子量

255.24 g/mol

IUPAC名

2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine

InChI

InChI=1S/C12H12F3N3/c13-12(14,15)9-3-1-2-8(6-9)11-17-7-10(18-11)4-5-16/h1-3,6-7H,4-5,16H2,(H,17,18)

InChIキー

NFUYVKMAGIJYKB-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN

同義語

2-(3-trifluoromethylphenyl)histamine
2-FMPH

製品の起源

United States

Foundational & Exploratory

Technical Analysis: 2-(3-Trifluoromethylphenyl)histamine vs. Histamine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Potency, Selectivity, and Experimental Applications

Executive Summary

This technical guide provides a rigorous analysis of 2-(3-trifluoromethylphenyl)histamine (often abbreviated as 2-(3-TFMP)histamine or Compound 39 ), comparing its pharmacological profile directly to the endogenous ligand, histamine .

While histamine acts as a non-selective agonist across four receptor subtypes (H1–H4), 2-(3-TFMP)histamine has been engineered as a highly selective, potent H1 receptor agonist . In specific tissues (e.g., guinea pig ileum), it exhibits superagonist characteristics, displaying efficacy exceeding that of histamine itself. Crucially, its inability to cross the blood-brain barrier (BBB) makes it a vital tool for distinguishing peripheral vs. central H1 receptor-mediated effects.

Molecular Pharmacology & SAR

The structural evolution from histamine to 2-(3-TFMP)histamine represents a classic application of Structure-Activity Relationship (SAR) optimization to achieve subtype selectivity.

2.1 Structural Divergence
  • Histamine: A flexible ethylamine side chain attached to an imidazole ring. It exists in tautomeric equilibrium (

    
    -H and 
    
    
    
    -H). This flexibility allows it to bind to H1, H2, H3, and H4 receptors with varying affinities.
  • 2-(3-TFMP)histamine: Features a bulky 3-trifluoromethylphenyl group at the C2 position of the imidazole ring.[1]

2.2 Mechanistic Impact of the C2-Substitution
  • Conformational Restriction: The 2-phenyl group restricts the rotation of the imidazole ring, locking the molecule into a conformation that preferentially fits the H1 receptor binding pocket while sterically hindering binding to H2 and H3 receptors.

  • Electronic & Lipophilic Effects: The trifluoromethyl (

    
    ) group at the meta-position is highly lipophilic and electron-withdrawing.
    
    • Lipophilicity: Enhances hydrophobic interactions within the transmembrane domain of the H1 receptor.

    • Potency: The

      
       substitution correlates with higher affinity compared to other halogens (Order: 
      
      
      
      ).
Comparative Potency & Selectivity Data[1][2][3][4]

The following data aggregates pivotal findings from Leschke et al.[2][3] and Seifert et al., establishing 2-(3-TFMP)histamine as one of the most potent H1 agonists available.

Table 1: Agonist Profile (Guinea Pig Ileum & Aorta)
ParameterHistamine (Endogenous)2-(3-TFMP)histamineInterpretation

(Ileum)
6.70 (approx)6.81 Higher affinity in contractile tissue.
Relative Activity (Ileum) 100%128% Superagonist behavior in this tissue.

(Aorta)
ReferenceLower than IleumActs as a partial agonist in tissues with lower receptor reserve.
BBB Penetration Low/ModerateNegligible Peripherally restricted tool compound.
Table 2: Selectivity Ratios (Functional Assays)
Receptor ComparisonSelectivity Ratio (2-(3-TFMP)histamine)Significance
H1 : H2 2138 : 1 Virtually no H2 cross-reactivity (e.g., gastric acid secretion).
H1 : H3 > 64 : 1 Minimal presynaptic autoreceptor interference.
H1 : Muscarinic M3 1000 : 1Clean profile against cholinergic side effects.

Technical Insight: The "superagonist" classification (128% efficacy) suggests that 2-(3-TFMP)histamine may stabilize the active state (


) of the H1 receptor more effectively than histamine, or recruit G-proteins more efficiently in high-receptor-density tissues like the ileum.
Receptor Signaling Pathway

The H1 receptor is a


-coupled GPCR. Activation by 2-(3-TFMP)histamine triggers the phospholipase C (PLC) cascade. The diagram below illustrates this pathway, highlighting the specific entry point of the agonist.

H1_Signaling Agonist 2-(3-TFMP)histamine H1R H1 Receptor (GPCR) Agonist->H1R Binding (High Affinity) Gq Gq/11 Protein H1R->Gq Activation PLC PLC-β Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Response Smooth Muscle Contraction DAG->Response PKC Activation Ca Ca2+ Release ER->Ca Efflux Ca->Response Ca-Calmodulin MLCK Pathway

Figure 1: H1 Receptor Signal Transduction. 2-(3-TFMP)histamine binds H1R, driving the Gq-PLC-IP3 axis to mobilize intracellular Calcium.

Experimental Protocols

To validate the potency of 2-(3-TFMP)histamine vs. histamine, two distinct methodologies are recommended: the classical organ bath (tissue level) and the FLIPR assay (cellular level).

Protocol A: Organ Bath Assay (Guinea Pig Ileum)

This is the gold standard for determining relative efficacy (


) and affinity (

).
  • Tissue Preparation: Harvest distal ileum segments (2-3 cm) from male guinea pigs.

  • Mounting: Suspend in organ baths containing Tyrode’s solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Equilibration: Apply 1.0 g resting tension; equilibrate for 60 mins, washing every 15 mins.

  • Histamine Reference: Construct a cumulative concentration-response curve (CRC) for histamine (

    
     to 
    
    
    
    M). Wash until baseline is restored.
  • Agonist Challenge: Construct a CRC for 2-(3-TFMP)histamine.

  • Data Analysis:

    • Calculate contraction as % of maximal histamine response.

    • Use non-linear regression to determine

      
      .
      
    • Validation Check: Pre-incubate with 10 nM Mepyramine (H1 antagonist). The curve should shift rightward (Schild analysis).

Protocol B: Calcium Mobilization Assay (FLIPR)

High-throughput method for determining intrinsic activity.

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human H1R.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Baseline: Measure basal fluorescence (Excitation 488 nm / Emission 525 nm).

  • Injection: Inject 2-(3-TFMP)histamine (serial dilutions).

  • Detection: Monitor peak fluorescence increase (

    
    ).
    
  • Comparison: Run parallel histamine control. Note that in recombinant systems with high receptor reserve, 2-(3-TFMP)histamine often appears equipotent to histamine.

Workflow for Compound Screening

When evaluating novel H1 agonists against 2-(3-TFMP)histamine, follow this logical screening flow to ensure hit validity.

Screening_Workflow Start Compound Library (2-Phenylhistamine Analogs) Binding Radioligand Binding ([3H]-Mepyramine displacement) Start->Binding Step 1: Affinity Selectivity Selectivity Screen (H2/H3/M3 Assays) Binding->Selectivity Step 2: Off-target check Functional Functional Assay (Ca2+ Flux / Organ Bath) Selectivity->Functional Step 3: Intrinsic Activity Decision Is Efficacy > 100%? Functional->Decision Hit Candidate: Superagonist Decision->Hit Yes Partial Candidate: Partial Agonist Decision->Partial No

Figure 2: Screening Logic. Differentiating superagonists from partial agonists requires sequential binding and functional validation.

References
  • Leschke, C., et al. (1995). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues.[3] Journal of Medicinal Chemistry, 38(8), 1287–1294.[3]

  • Seifert, R., et al. (2003). Multiple differences in agonist and antagonist pharmacology between human and guinea pig histamine H1-receptor.[3] Journal of Pharmacology and Experimental Therapeutics, 305(3), 1104–1115.[3]

  • Bakker, R. A., et al. (2002). Histamine H1-receptor activation: a comparison of the signal transduction of H1-receptor agonists. European Journal of Pharmacology, 451(2), 113-120.

  • PubChem Compound Summary. this compound (CID 5310982).[4]

Sources

2-(3-Trifluoromethylphenyl)histamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3-Trifluoromethylphenyl)histamine: A Potent and Selective H1 Receptor Agonist

Introduction

This compound is a highly selective and potent agonist for the histamine H1 receptor. As a derivative of histamine, this small molecule has been instrumental in elucidating the physiological and pathophysiological roles of the H1 receptor in various biological systems. Its key features—high selectivity over other histamine receptor subtypes (H2, H3, H4) and an inability to cross the blood-brain barrier—make it an invaluable pharmacological tool for peripheral H1 receptor investigation. This guide provides a comprehensive overview of its chemical properties, pharmacology, mechanism of action, and established experimental applications for researchers in drug development and life sciences.

Section 1: Physicochemical Properties

The fundamental identity and characteristics of a compound are critical for its appropriate use in experimental settings. This compound is most commonly available and studied as its dimaleate salt, which enhances its solubility and stability.

PropertyValue (Free Base)Value (Dimaleate Salt)Source
Molecular Formula C12H12F3N3C20H20F3N3O8[1][2]
Molecular Weight 255.24 g/mol 487.38 g/mol [1][2]
IUPAC Name 2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine(2-[2-(3-Trifluoromethyl)phenyl)-1H-imidazol-4-yl]ethanamine dimaleate[1]
Common Synonyms 2-FMPHCompound 39[1][2][3]
CAS Number Not specified for free base162049-83-4[2]
Appearance Not specifiedOff-white powder[3]
Solubility Not specifiedSoluble in water (~20 mg/mL)[3]
Storage Not specified2-8°C[3]

Section 2: Pharmacology and Mechanism of Action

Receptor Binding Profile and Selectivity

The utility of this compound as a research tool is grounded in its exceptional selectivity for the H1 receptor. This specificity is crucial for designing experiments that isolate the effects of H1 receptor activation from the confounding variables of activating other histaminergic or neurotransmitter receptors. For instance, its low affinity for H2 receptors ensures that observed effects are not due to changes in gastric acid secretion or other H2-mediated pathways.[4] Similarly, its poor interaction with H3 receptors avoids modulation of neurotransmitter release in the nervous system.[5]

The selectivity profile, derived from functional in vitro studies, is summarized below.

Receptor SubtypeSelectivity Ratio (H1:Receptor)
Histamine H22138
Histamine H3> 64
Muscarinic M31000
Adrenergic α1105
Adrenergic β1708
Serotonergic 5HT2A71

It is noteworthy that the compound exhibits greater potency at the guinea pig H1 receptor compared to the human H1 receptor, a critical consideration for inter-species study comparisons.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a canonical G protein-coupled receptor (GPCR) that signals through the Gq/11 family of G proteins.[6] Upon agonist binding, the receptor undergoes a conformational change, activating the associated G protein. This activation initiates a well-defined intracellular cascade:

  • Gαq Activation : The activated Gαq subunit dissociates and stimulates the enzyme phospholipase C (PLC).

  • PIP2 Hydrolysis : PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • PKC Activation : The rise in intracellular Ca2+ and the presence of DAG at the membrane synergistically activate Protein Kinase C (PKC).

This cascade ultimately leads to the phosphorylation of downstream target proteins, resulting in various cellular responses such as smooth muscle contraction, increased vascular permeability, and modulation of gene expression.[5][6]

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Responses (e.g., Gene Expression, Contraction) PKC->Response Phosphorylates Targets Agonist 2-(3-Trifluoromethylphenyl) histamine Agonist->H1R Binds

Caption: H1 Receptor Signaling Cascade via Gq/11 Pathway.

Section 3: Experimental Protocols and Applications

This compound has been employed in various studies to probe the function of the H1 receptor. Its applications range from investigating inflammatory responses in endothelial cells to modulating sleep-wake cycles.[3][7]

Protocol: In Vitro Assessment of H1 Agonism on COX-2 Expression in Human Endothelial Cells

This protocol is based on studies demonstrating that H1 receptor activation can regulate cyclooxygenase-2 (COX-2) and prostanoid production in vascular endothelial cells.[3] The causality behind this experiment is to determine if selective H1 stimulation, mimicking an allergic or inflammatory state, directly induces the expression of a key pro-inflammatory enzyme.

Methodology:

  • Cell Culture:

    • Culture Human Coronary Artery Endothelial Cells (HCAEC) in appropriate basal medium supplemented with growth factors.

    • Maintain cells at 37°C in a humidified 5% CO2 incubator until they reach 80-90% confluency.

  • Serum Starvation:

    • Prior to treatment, replace the growth medium with a serum-free basal medium for 12-24 hours. This step minimizes baseline signaling activity to ensure a robust and specific response to the agonist.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-((3-Trifluoromethyl)phenyl)histamine dimaleate in sterile water.

    • Dilute the stock solution to final working concentrations (e.g., 1-100 µM) in serum-free medium.

    • Treat the serum-starved cells with the agonist for a specified time course (e.g., 4-24 hours). Include a vehicle control (water) group.

  • RNA Extraction and qRT-PCR:

    • Lyse the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the RNA template.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for COX-2 (gene: PTGS2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Calculate the relative expression of COX-2 mRNA using the ΔΔCt method, comparing treated samples to the vehicle control.

Experimental_Workflow A 1. Culture HCAEC to 80-90% Confluency B 2. Serum Starve Cells (12-24 hours) A->B C 3. Treat with Agonist or Vehicle Control B->C D 4. Lyse Cells & Extract Total RNA C->D E 5. Synthesize cDNA D->E F 6. Perform qRT-PCR (COX-2 & GAPDH) E->F G 7. Analyze Data (ΔΔCt) F->G

Caption: Workflow for COX-2 Expression Analysis in HCAEC.

Protocol: In Vivo Assessment of Wakefulness in Rodents

This protocol is adapted from studies that used intracerebroventricular (ICV) administration to bypass the blood-brain barrier and investigate the central effects of H1 receptor activation on sleep architecture.[7] The rationale is to directly test the hypothesis that central histaminergic systems, specifically via H1 receptors, play a crucial role in promoting and maintaining arousal.

Methodology:

  • Animal Preparation and Surgery:

    • Implant adult male rats with electrodes for chronic electroencephalogram (EEG) and electromyogram (EMG) recordings.

    • Implant a guide cannula into the lateral ventricle for ICV injections.

    • Allow animals to recover fully from surgery (typically 7-10 days).

  • Habituation:

    • Habituate the animals to the recording chamber and connection cables for several days to minimize stress-induced artifacts in the sleep recordings.

  • ICV Injection:

    • On the day of the experiment, gently restrain the animal.

    • Inject this compound (e.g., 80-120 µg dissolved in sterile saline) or a vehicle control directly into the lateral ventricle via the implanted cannula.

  • Sleep Recording:

    • Immediately following the injection, return the animal to its home cage in the recording chamber.

    • Record EEG and EMG data continuously for at least 4-6 hours.

  • Data Analysis:

    • Score the recordings in 30-second epochs as wakefulness, slow-wave sleep (SWS), or REM sleep based on standard EEG/EMG criteria.

    • Quantify the total time spent in each state and compare the results between the agonist-treated and vehicle control groups.

Conclusion

This compound is a powerful and precise pharmacological agent for the study of the histamine H1 receptor. Its high selectivity allows for the confident attribution of observed effects to H1 receptor activation, while its physicochemical properties are well-characterized for in vitro and in vivo applications. By understanding its mechanism of action and leveraging established experimental protocols, researchers can continue to unravel the complex roles of histamine signaling in health and disease.

References

  • PubChem. This compound | C12H12F3N3. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C12H12F3N3). Université du Luxembourg. [Link]

  • Elz, S., et al. (1995). N alpha-alkylated derivatives of 2-phenylhistamines: synthesis and in vitro activity of potent histamine H1-receptor agonists. Journal of Medicinal Chemistry, 38(8), 1295-1303. [Link]

  • Monti, J. M., et al. (1994). The selective histamine H1-receptor agonist this compound increases waking in the rat. European Neuropsychopharmacology, 4(4), 459-462. [Link]

  • Experimental and Therapeutic Medicine. (2017). Stereoselective activity of 2-(4-amino-3-chloro-5-trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma. Spandidos Publications. [Link]

  • Belon, P., et al. (2011). Inhibition of basophil activation by histamine: a sensitive and reproducible model for the study of the biological activity of h. International Journal of High Dilution Research, 10(35), 104-116. [Link]

  • DeRuiter, J. (2001). HISTAMINE H1-RECEPTOR ANTAGONISTS: ANTIHISTAMINIC AGENTS. Auburn University. [Link]

  • MDPI. (2024). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. Life, 14(2), 164. [Link]

  • Thangam, E. B., et al. (2023). Biochemistry, Histamine. StatPearls. NCBI Bookshelf. [Link]

  • Wikipedia. Histamine receptor. Wikimedia Foundation. [Link]

Sources

An In-Depth Technical Guide to the Histamine H1 Receptor Selectivity Profile of 4-Fluoromethylphenidate (4F-MPH)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Fluoromethylphenidate (4F-MPH) is a potent synthetic stimulant and a structural analog of methylphenidate, known for its high affinity as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] In drug development, a thorough understanding of a compound's selectivity is paramount for predicting its therapeutic efficacy and potential side-effect profile. A critical off-target receptor for central nervous system (CNS) active agents is the histamine H1 receptor (H1R), which mediates allergic and inflammatory responses and plays a significant role in arousal and sedation.[3][4] Unintended interactions with H1R can lead to undesirable side effects such as drowsiness or contraindicate use with other medications. This guide provides a comprehensive technical framework for determining the H1 receptor selectivity profile of 4F-MPH. We outline the causality behind essential experimental choices, present validated protocols for binding and functional assays, and offer a model for data interpretation, establishing a self-validating system to confirm the high selectivity of 4F-MPH for its primary targets over the histamine H1 receptor.

Introduction: The Imperative of Selectivity in CNS Drug Development

4-Fluoromethylphenidate (4F-MPH) is a phenidate-class stimulant that exhibits high potency at the dopamine transporter (DAT) and norepinephrine transporter (NET).[5][6] Its primary mechanism of action, the inhibition of catecholamine reuptake, leads to increased extracellular concentrations of dopamine and norepinephrine, resulting in its characteristic psychostimulant effects.[5][7]

While on-target potency is crucial, a compound's safety and therapeutic index are largely defined by its "off-target" profile.[8][9] Off-target interactions can lead to unexpected adverse events, necessitating comprehensive screening against a panel of receptors known for causing safety liabilities.[10][11] The histamine H1 receptor is a canonical Gq protein-coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][13] This pathway ultimately results in an increase in intracellular calcium, triggering physiological responses such as smooth muscle contraction and increased vascular permeability.[4][12] Antagonism of H1R is the mechanism of action for many anti-allergy medications and is also a common cause of sedation as a side effect of various drugs.

Therefore, characterizing the interaction—or lack thereof—between a potent CNS stimulant like 4F-MPH and the H1 receptor is a critical step in preclinical safety assessment. This document details the requisite experimental workflows to definitively establish this selectivity profile.

Primary Target Profile of 4-Fluoromethylphenidate

Before assessing off-target activity, it is essential to establish a baseline of the compound's primary pharmacological activity. 4F-MPH's potency as a catecholamine-selective reuptake inhibitor has been well-characterized. The (±)-threo-diastereomer is the pharmacologically active form, demonstrating substantially higher potency for DAT and NET compared to the serotonin transporter (SERT).[5][14] This high selectivity for catecholamine transporters over the serotonin transporter is a defining feature of its primary activity.

Table 1: Primary Target Inhibition Profile of (±)-threo-4F-MPH
Target TransporterAssay TypeIC50 (nM)Reference
Dopamine Transporter (DAT)[³H]Dopamine Uptake Inhibition61[5]
Norepinephrine Transporter (NET)[³H]Norepinephrine Uptake Inhibition31[5]
Serotonin Transporter (SERT)[³H]Serotonin Uptake Inhibition8,805[5]

Data presented are for the more potent (±)-threo racemate. The IC50 value represents the concentration of the drug required to inhibit 50% of the transporter activity.

Off-Target Selectivity Assessment at the Histamine H1 Receptor

To build a complete selectivity profile, we must rigorously test for potential interactions at H1R. This is a two-pronged approach: first, to determine if 4F-MPH physically binds to the receptor, and second, to assess if it modulates receptor function, even in the absence of direct competitive binding.

H1 Receptor Radioligand Competition Binding Assay

Causality & Rationale: The foundational experiment in selectivity profiling is the receptor binding assay. It directly measures the affinity of a test compound for the target receptor. A competition binding assay is employed where a radiolabeled ligand with known high affinity for H1R (e.g., [³H]-mepyramine) is competed for its binding site by the unlabeled test compound (4F-MPH).[15][16] If 4F-MPH binds to the same site, it will displace the radioligand in a concentration-dependent manner. The resulting data allow for the calculation of the inhibitory constant (Ki), a measure of binding affinity. A high Ki value indicates low affinity.

Experimental Protocol: [³H]-Mepyramine Competition Binding Assay

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H1 receptor.

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.[17]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an assay binding buffer and determine the protein concentration using a BCA or similar protein assay.[17]

  • Assay Execution:

    • In a 96-well plate, combine the cell membrane preparation (typically 50-100 µg protein), a fixed concentration of [³H]-mepyramine (near its Kd value, e.g., 1-3 nM), and a range of concentrations of 4F-MPH (e.g., from 1 nM to 100 µM).

    • To determine non-specific binding, include control wells containing a high concentration of a known H1R antagonist (e.g., 10 µM mianserin).[15]

    • To determine total binding, include control wells with only buffer instead of 4F-MPH.

    • Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes with gentle agitation to reach binding equilibrium.[17]

  • Filtration and Scintillation Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the 4F-MPH concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Expected Outcome for 4F-MPH: Based on the known pharmacology of its parent compound, methylphenidate, it is expected that 4F-MPH will show no significant displacement of [³H]-mepyramine, even at high concentrations.[18] This would result in a Ki value >10,000 nM, indicating a negligible binding affinity for the H1 receptor.

H1 Receptor Functional Assay: Calcium Mobilization

Causality & Rationale: The absence of binding at the orthosteric (primary) binding site does not entirely rule out an interaction. A compound could act as an allosteric modulator or have other functional effects. A functional assay is therefore a mandatory validation step. Since the H1 receptor is Gq-coupled, its activation leads to a robust and measurable increase in intracellular calcium ([Ca²⁺]i).[12][19] A fluorescence-based calcium mobilization assay provides a direct readout of receptor activation (agonism) or inhibition (antagonism).[20][21][22]

Experimental Protocol: FLIPR-Based Calcium Mobilization Assay

  • Cell Preparation:

    • Plate HEK293 cells stably expressing the human H1 receptor into black-walled, clear-bottom 96-well or 384-well plates.

    • Allow cells to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage).[20][21]

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.

  • Assay Execution (using a FLIPR or similar instrument):

    • Place the cell plate and a compound source plate into the instrument.

    • Agonist Mode:

      • The instrument measures a baseline fluorescence reading.

      • It then adds varying concentrations of 4F-MPH to the wells and continues to record the fluorescence signal in real-time.

      • Include a positive control (e.g., histamine) to confirm cell and receptor viability. An increase in fluorescence indicates a rise in [Ca²⁺]i, signifying receptor activation.

    • Antagonist Mode:

      • The instrument measures a baseline fluorescence reading.

      • It pre-incubates the cells with varying concentrations of 4F-MPH for a short period.

      • It then adds a fixed concentration of histamine (typically its EC80 concentration) and records the fluorescence response. A decrease in the histamine-induced signal indicates antagonist activity.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the logarithm of the 4F-MPH concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to histamine.

    • Antagonist Mode: Plot the histamine-induced response against the logarithm of the 4F-MPH pre-incubation concentration. Fit the data to an inhibitory dose-response curve to determine the IC50.

Expected Outcome for 4F-MPH: 4F-MPH is expected to show no activity in either mode. It will not induce a calcium signal on its own (no agonism) and will not inhibit the signal produced by histamine (no antagonism).

Data Visualization & Integrated Profile

A comprehensive selectivity profile is best understood through clear visualization of the data, comparing on-target potency with off-target inactivity.

Table 2: Integrated Selectivity Profile of (±)-threo-4F-MPH
TargetAssay TypeResult (nM)Selectivity Ratio (H1R Ki / On-Target IC50)
Primary Targets
Dopamine Transporter (DAT)[³H]Dopamine Uptake InhibitionIC50 = 61>163-fold
Norepinephrine Transporter (NET)[³H]Norepinephrine Uptake InhibitionIC50 = 31>322-fold
Off-Target
Histamine H1 Receptor (H1R)[³H]-Mepyramine BindingKi > 10,000-
Histamine H1 Receptor (H1R)Calcium Mobilization (Agonist)No Activity-
Histamine H1 Receptor (H1R)Calcium Mobilization (Antagonist)No Activity-

The selectivity ratio provides a quantitative measure of how much more potent the compound is at its intended target compared to the off-target. A higher number signifies greater selectivity.

Diagrams for Conceptual Understanding

This diagram illustrates the canonical signaling pathway activated by histamine at the H1 receptor, which forms the basis of the functional assay.

H1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., smooth muscle contraction) PKC->Response Ca_ER->Response Histamine Histamine Histamine->H1R Activates

Caption: The Gq-coupled signaling cascade of the Histamine H1 Receptor.

This diagram outlines the logical flow of experiments described in this guide, forming a self-validating process.

Selectivity_Workflow Start Test Compound (4F-MPH) BindingAssay H1R Radioligand Competition Binding Assay Start->BindingAssay Decision_Bind Significant Binding? (Ki < 1µM) BindingAssay->Decision_Bind FunctionalAssay H1R Calcium Mobilization Assay Decision_Func Functional Activity? (Agonist or Antagonist) FunctionalAssay->Decision_Func Decision_Bind->FunctionalAssay No Decision_Bind->FunctionalAssay Yes Result_Selective Conclusion: Compound is Selective (No H1R Interaction) Decision_Func->Result_Selective No Result_NonSelective Conclusion: Compound is Non-Selective (Interacts with H1R) Decision_Func->Result_NonSelective Yes

Caption: A logical workflow for determining H1 receptor selectivity.

Conclusion

The in-depth technical framework presented here provides a robust methodology for characterizing the histamine H1 receptor selectivity profile of 4-Fluoromethylphenidate. By systematically employing both receptor binding and functional cell-based assays, researchers can definitively conclude that 4F-MPH is a highly selective ligand for its primary targets, the dopamine and norepinephrine transporters. The expected lack of significant binding affinity or functional modulation at the H1 receptor confirms a favorable off-target profile in this regard, reducing the risk of side effects related to the histaminergic system, such as sedation. This self-validating, multi-assay approach is a cornerstone of modern preclinical safety pharmacology and is essential for the confident advancement of new chemical entities in the drug development pipeline.

References

  • PathWhiz. (n.d.). Gq Histaminic Smooth Muscle Contraction. PathWhiz. Retrieved from [Link]

  • Wikipedia. (2024). Histamine H1 receptor. Retrieved from [Link]

  • Proteopedia. (2025). Histamine H1 receptor. Retrieved from [Link]

  • Pixorize. (n.d.). H1 (Histamine) Receptors Mnemonic for USMLE. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • MDPI. (2026). Histamine H 1 Receptor-Mediated CREB Phosphorylation via G q Protein Signaling and Arrestin Modulation. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • PMC. (n.d.). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Retrieved from [Link]

  • Dr.Oracle. (2025). Does methylphenidate interact with histamine receptors? Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ACS Publications. (2025). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • PubMed. (n.d.). Evidence for hypernociception induction following histamine H1 receptor activation in rodents. Retrieved from [Link]

  • Wikipedia. (2024). 4-Fluoromethylphenidate. Retrieved from [Link]

  • Wikipedia. (2024). Methylphenidate. Retrieved from [Link]

  • University of Regensburg. (n.d.). dependent Assays for Functional Characterization of Histamine Receptors and Ligands. Retrieved from [Link]

  • PubMed. (2016). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Retrieved from [Link]

  • PMC. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. Retrieved from [Link]

  • PubMed. (n.d.). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. Retrieved from [Link]

  • Atlantic Technological University. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. Retrieved from [Link]

  • ResearchGate. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4 F-MPH) and differentiation between the (±)- threo - and (±)- erythro - diastereomers. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay - FR. Retrieved from [Link]

  • PMC. (n.d.). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • PMC. (n.d.). Histamine H1 receptors on adherent rheumatoid synovial cells in culture: demonstration by radioligand binding and inhibition of histamine-stimulated prostaglandin E production by histamine H1 antagonists. Retrieved from [Link]

  • Psych Scene Hub. (2020). Methylphenidate – Mechanism of Action, Dosage & Side Effects. Retrieved from [Link]

  • PMC. (n.d.). Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. Retrieved from [Link]

  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. Retrieved from [Link]

  • PMC. (n.d.). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. Retrieved from [Link]

  • FDA. (2019). Secondary pharmacology and off-target profiling as a way to provide mechanistic insights into drug-induced cardiovascular safety liabilities. Retrieved from [Link]

  • Frontiers. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • ClinPGx. (n.d.). Methylphenidate Pathway, Pharmacodynamics. Retrieved from [Link]

  • DOI. (2009). Contribution of Binding Enthalpy and Entropy to Affinity of Antagonist and Agonist Binding at Human and Guinea Pig Histamine H1-Receptor. Retrieved from [Link]

  • PubMed. (2014). Predictive in silico off-target profiling in drug discovery. Retrieved from [Link]

  • NIH. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

  • MDPI. (2021). Differential Regulation of Bilastine Affinity for Human Histamine H 1 Receptors by Lys 179 and Lys 191 via Its Binding Enthalpy and Entropy. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • MDPI. (2022). Effect of Ions and Sequence Variants on the Antagonist Binding Properties of the Histamine H1 Receptor. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Intracerebroventricular (ICV) Administration of 2-(3-Trifluoromethylphenyl)histamine (FMPH)

[1]

Abstract & Scope

This application note details the protocol for the intracerebroventricular (ICV) administration of 2-(3-Trifluoromethylphenyl)histamine (FMPH) , a highly selective histamine H1 receptor agonist. Unlike non-selective agonists (e.g., histamine itself), FMPH allows researchers to isolate H1-mediated central nervous system (CNS) functions, including arousal maintenance, nociceptive processing, and fluid homeostasis. This guide covers chemical preparation, dose-response stratification, stereotaxic injection protocols for rodents, and validation markers.

Compound Profile & Mechanism

Why FMPH? Histamine receptors (H1-H4) have distinct physiological roles. Systemic administration of histamine agonists is often confounded by peripheral effects (e.g., hypotension). ICV administration of FMPH bypasses the blood-brain barrier, directly targeting H1 receptors in the hypothalamus and thalamus.

  • Selectivity: FMPH exhibits high affinity for the H1 receptor (pK_i ~ 7.5-8.0) with negligible activity at H2 or H3 receptors.

  • Mechanism of Action: FMPH binds to the Gq-coupled H1 receptor, triggering the Phospholipase C (PLC) pathway. This results in the hydrolysis of PIP2 into IP3 and DAG, leading to intracellular Calcium (Ca²⁺) release and neuronal depolarization.

Figure 1: H1 Receptor Signaling Pathway

H1_SignalingFMPHFMPH (Ligand)H1RH1 Receptor(GPCR)FMPH->H1RActivatesGqGq ProteinH1R->GqCouplesPLCPhospholipase C(PLC)Gq->PLCStimulatesPIP2PIP2PLC->PIP2HydrolyzesIP3IP3PIP2->IP3EREndoplasmicReticulumIP3->ERBinds IP3RCaCa2+ ReleaseER->CaEffluxEffectPhysiological Output:Wakefulness / NociceptionCa->EffectDepolarization

Caption: FMPH-induced H1 receptor activation cascade leading to intracellular calcium release and neuronal excitation.

Dose-Finding Strategy

The dosage of FMPH is critical. Low doses may sensitize nociceptors (hyperalgesia), while high doses can cause motor impairment or sedation-like states due to over-stimulation or off-target effects.

Note on Salt Forms: FMPH is commonly supplied as FMPH dihydrochloride or FMPH dihydrogenmaleate . The dosages below are calculated based on the salt form typically used in literature (approx MW ~330-450 g/mol depending on the counterion; always verify your specific batch MW).

Table 1: Recommended ICV Dosages (Rat & Mouse)
Target EffectSpeciesDose Range (Mass)Dose Range (Molar)Expected OutcomeReference
Hypernociception Mouse2.5 – 6.5 µg~7 – 20 nmolIncreased sensitivity to pain (Hot plate/Paw pressure).[1, 5]
Antinociception Rat40 – 100 µg~120 – 300 nmolIncreased pain threshold (often accompanied by sedation).[5, 6]
Arousal/Wake Rat80 – 120 µg~240 – 360 nmolIncreased wakefulness, reduced slow-wave sleep.[2]
Anorexia Rat30 – 100 µg100 – 300 nmolSuppression of food intake (Hypothalamic activation).[3]
Cognition Rat10 – 30 µg30 – 90 nmolPro-cognitive effects in object recognition tasks.[4]

Critical Warning: Doses >130 µg in mice or >300 µg in rats may induce motor impairment (cataplexy-like behavior or rotation), confounding behavioral assays.

Preparation Protocol

Materials
  • Compound: FMPH (dihydrochloride salt recommended for solubility).

  • Vehicle: Artificial Cerebrospinal Fluid (aCSF) or sterile saline (0.9%).

    • aCSF Composition: 140 mM NaCl, 3.35 mM KCl, 1.15 mM MgCl₂, 1.26 mM CaCl₂, 1.2 mM Na₂HPO₄, 0.4 mM NaH₂PO₄ (pH 7.4).

  • Equipment: Microbalance, pH meter, vortex, 0.22 µm syringe filter.

Step-by-Step Solubilization
  • Calculate: Determine the molar mass of your specific salt batch.

    • Example: To make a 100 nmol/µL stock.

    • If MW = 328.16 g/mol (dihydrochloride):

    • 100 nmol = 0.1 µmol = 32.8 µg.

    • Concentration = 32.8 µg/µL (or 32.8 mg/mL).

  • Dissolve: Add the required volume of aCSF. FMPH salts are generally water-soluble.

  • pH Adjustment (Crucial): Histamine receptors are sensitive to pH. Ensure the final solution is pH 7.2 – 7.4 .

    • Tip: If the solution is too acidic (common with HCl salts), buffer with small amounts of NaOH or use a strong PBS/aCSF buffer.

  • Filtration: Pass through a 0.22 µm sterile filter to prevent infection or cannula blockage.

  • Storage: Prepare fresh or store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Surgical & Injection Protocol (ICV)[2][3][4]

A. Stereotaxic Coordinates

Coordinates are relative to Bregma .

SpeciesAP (Anterior-Posterior)ML (Medial-Lateral)DV (Dorsal-Ventral)Target
Rat (Wistar, 250g) -0.8 to -0.9 mm±1.5 mm-3.5 to -4.0 mmLateral Ventricle
Mouse (C57BL/6) -0.3 to -0.4 mm±1.0 mm-2.3 to -2.5 mmLateral Ventricle
B. Microinjection Procedure[4][5]
  • Anesthesia: Induce with Isoflurane (3-4%) and maintain (1.5-2%). Ensure loss of pedal reflex.

  • Cannulation: Implant a guide cannula (22-26G) ending 1 mm above the target DV coordinate. Secure with dental cement.

  • Recovery: Allow 5-7 days for post-surgical recovery before drug administration to eliminate inflammation artifacts.

  • Injection:

    • Insert the internal injector cannula (extends 1 mm beyond guide).

    • Volume:

      • Rat: 1 – 5 µL (Optimal: 2 µL).

      • Mouse: 0.5 – 2 µL (Optimal: 1 µL).

    • Rate: 0.5 µL/min (Use a syringe pump).

    • Diffusion: Leave the injector in place for 1-2 minutes post-injection to prevent backflow.

Figure 2: Experimental Workflow

ICV_WorkflowStartStart: Acclimatization(7 Days)SurgeryStereotaxic Surgery(Cannula Implantation)Start->SurgeryRecoveryRecovery Period(5-7 Days)Surgery->RecoveryInjectMicroinjection(Rate: 0.5 µL/min)Recovery->InjectPrepDrug Preparation(FMPH in aCSF, pH 7.4)Prep->InjectFresh PrepBehaveBehavioral Assay(Sleep, Pain, Feeding)Inject->BehaveWait 10-15 minHistoHistological Verification(Dye Injection)Behave->Histo

Caption: Timeline from animal acclimatization to histological verification of cannula placement.

Validation & Troubleshooting

Self-Validating the Protocol
  • Positive Control: Use Histamine (100 nmol) . It should elicit a robust, albeit less specific, response (drinking/arousal).

  • Negative Control: Inject Vehicle (aCSF) alone. There should be no significant behavioral change.

  • Antagonist Blockade: Pre-treat with Pyrilamine (H1 antagonist, i.p. or ICV). If FMPH effects are not blocked by Pyrilamine, the response is off-target.

  • Cannula Placement: At the end of the experiment, inject 1-2 µL of Methylene Blue or Evans Blue dye. Sacrifice the animal and slice the brain. Dye must be visible within the ventricles, not the parenchyma.

Common Pitfalls
  • pH Shock: Injecting acidic FMPH solutions causes immediate pain and non-specific agitation. Always buffer.

  • Backflow: Removing the injector too quickly draws the drug up the track, reducing the effective dose.

  • Tolerance: H1 receptors can desensitize. Allow at least 48-72 hours between repeated injections in within-subject designs.

References

  • Malmberg-Aiello, P., et al. (1998). Evidence for hypernociception induction following histamine H1 receptor activation in rodents. Life Sciences. (Note: Discusses hyperalgesia at low doses).

  • Monti, J. M., et al. (1994). The selective histamine H1-receptor agonist this compound increases waking in the rat.[1] European Neuropsychopharmacology.[1]

  • Lecklin, A., et al. (1998). Effects of intracerebroventricularly infused histamine and selective H1, H2 and H3 agonists on food and water intake and urine flow in Wistar rats. Brain Research.

  • Malmberg-Aiello, P., et al. (2003). Pro-cognitive effect of a selective histamine H1-receptor agonist, this compound, in the rat object recognition test.[2] Inflammation Research.

  • Zanbouri, A., et al. (2010). Central effect of histamine on acetic acid-induced visceral nociception in rats. Iranian Journal of Veterinary Medicine.

  • Leschke, C., et al. (1995). 2-Phenylhistamines as potent and selective H1-receptor agonists.[3][4] Journal of Medicinal Chemistry. (Foundational chemistry reference for FMPH).

Application Note: Preparation and Handling of FMPH Dimaleate Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Identity

FMPH dimaleate is a potent, selective agonist of the Histamine H1 Receptor (H1R). Unlike non-selective histamine analogs, FMPH provides a targeted tool for dissecting H1R-mediated pathways, including the regulation of hypothalamic energy homeostasis, inhibition of antipsychotic-induced pyroptosis in astrocytes, and modulation of adrenocortical cell proliferation.

This protocol details the precise preparation of a 10 mM stock solution , ensuring stability, sterility, and accurate dosing for in vitro assays.

Chemical Profile
PropertySpecification
Systematic Name 2-((3-Trifluoromethyl)phenyl)histamine dimaleate
Abbreviation FMPH
CAS Number 162049-83-4
Molecular Formula C₁₂H₁₂F₃N₃[1][2][3][4][5][6][7] · 2(C₄H₄O₄)
Molecular Weight 487.38 g/mol
Solubility Water (≥ 10 mM); DMSO (≥ 20 mM)
Appearance White to off-white powder
Storage (Powder) -20°C, desiccated, protected from light

Preparation Protocol: 10 mM Stock Solution

Critical Pre-Requisites
  • Solvent Choice: Sterile Distilled Water (Milli-Q grade) is the preferred solvent. The dimaleate salt form confers excellent aqueous solubility, eliminating the need for DMSO, which can induce cytotoxicity or experimental artifacts in sensitive H1R signaling assays.

  • Vessel: Use amber microcentrifuge tubes to protect the amine-containing compound from photo-oxidation.

Calculation Logic

To prepare 1 mL of a 10 mM (10 mmol/L) stock solution:




Target Mass: 4.87 mg per 1 mL of water.[2][8]
Step-by-Step Workflow
  • Equilibration: Remove the FMPH dimaleate vial from -20°C storage and allow it to equilibrate to room temperature (approx. 15 mins) inside a desiccator. Rationale: Prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh 4.87 mg of FMPH dimaleate into a sterile 1.5 mL amber microcentrifuge tube.

    • Note: If the balance precision is limited, weigh a larger amount (e.g., 10 mg) and adjust the solvent volume accordingly (e.g., 2.05 mL for 10 mg).

  • Solubilization: Add 1.0 mL of sterile, endotoxin-free water.

  • Mixing: Vortex at medium speed for 30 seconds. The powder should dissolve rapidly, resulting in a clear, colorless solution.

    • QC Check: Inspect against a dark background. If particulates remain, sonicate for 5 minutes in a water bath at room temperature.

  • Sterilization: Filter the solution through a 0.22 µm PVDF or PES syringe filter into a fresh sterile amber tube.

    • Caution: Do not use Nylon filters if protein binding is a concern, though less critical for small molecules.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Label clearly and store at -20°C or -80°C .

Biological Application & Dilution

FMPH is typically used at final concentrations ranging from 5 µM to 10 µM in cell culture media (e.g., DMEM).

Protocol for Cell Treatment (Example: Astrocyte Pyroptosis Assay)
  • Thawing: Thaw one aliquot of 10 mM stock on ice.

  • Intermediate Dilution (Optional): If pipetting volume is too small (< 1 µL), prepare a 100 µM working solution by diluting the stock 1:100 in culture medium.

  • Final Application: Dilute directly into the cell culture well.

    • For 10 µM final conc: Add 1 µL of 10 mM stock per 1 mL of culture medium.

  • Incubation:

    • Pre-treatment: Incubate cells with FMPH for 2 hours prior to adding challenge agents (e.g., antipsychotics like Olanzapine) to allow H1R activation and downstream signaling priming.

Mechanism of Action: H1R Signaling

FMPH exerts its protective effects (e.g., inhibition of NLRP3 inflammasome) via the Gq-coupled H1 receptor pathway. The diagram below illustrates the signal transduction cascade initiated by FMPH.

FMPH_Signaling_Pathway Figure 1: FMPH-Mediated H1 Receptor Signaling Cascade FMPH FMPH Dimaleate (Agonist) H1R Histamine H1 Receptor (GPCR) FMPH->H1R Binds Gq Gq/11 Protein H1R->Gq Activates PLC PLC-β Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC PKC Activation DAG->PKC Ca->PKC NLRP3 NLRP3 Inflammasome Assembly PKC->NLRP3 Inhibits (Phosphorylation?) Pyroptosis Pyroptosis / Cell Death NLRP3->Pyroptosis

Figure 1: FMPH binds to H1R, triggering the Gq-PLC pathway. Downstream activation of PKC leads to the suppression of NLRP3 inflammasome assembly, thereby inhibiting pyroptosis in astrocyte models.

Storage and Stability Validation

To ensure data integrity, implement this self-validating storage system:

ParameterSpecificationObservation Indicating Failure
Physical State Clear, colorless liquidPrecipitation, cloudiness, or yellowing (oxidation).
pH Stability pH 5.0 - 7.0 (in water)Drastic pH shift (<4.0 or >8.0) suggests hydrolysis.
Freeze/Thaw Max 3 cyclesLoss of potency in bioassay (e.g., failure to induce Ca2+ flux).
Shelf Life 6 months at -20°CN/A

Troubleshooting:

  • Precipitation upon thawing: Vortex vigorously at room temperature. If precipitate persists, the aliquot is compromised; discard.

  • Loss of Activity: FMPH is sensitive to oxidation. Ensure stock tubes are tightly sealed and minimize headspace.

References

  • Chen, J., et al. (2022). NLRP3/Caspase-1-Mediated Pyroptosis of Astrocytes Induced by Antipsychotics Is Inhibited by a Histamine H1 Receptor-Selective Agonist.[7] Frontiers in Cellular Neuroscience, 16, 856333.

  • Pagotto, R. M., et al. (2014). Histamine inhibits adrenocortical cell proliferation but does not affect steroidogenesis in H295R cells. Journal of Endocrinology, 221(2), 261-273.

  • Santa Cruz Biotechnology. 2-((3-Trifluoromethyl)phenyl)histamine dimaleate Product Data Sheet. [9]

  • Sigma-Aldrich. 2-((3-Trifluoromethyl)phenyl)histamine dimaleate Product Specification.

Sources

Probing Histaminergic Pathways: An Application Guide for 2-(3-Trifluoromethylphenyl)histamine in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 2-(3-Trifluoromethylphenyl)histamine, a potent and selective histamine H1 receptor agonist, in patch-clamp recording experiments. Herein, we delve into the mechanistic underpinnings of its action, provide detailed protocols for its use, and offer insights to ensure robust and reproducible results.

Introduction: The Significance of a Selective H1 Agonist

Histamine, a pivotal biogenic amine, orchestrates a wide array of physiological and pathological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] The histamine H1 receptor, in particular, is a key player in allergic responses, but also modulates neurotransmission, sleep-wake cycles, and cognitive functions.[3][4] Understanding the electrophysiological consequences of H1 receptor activation is therefore crucial for dissecting its role in cellular excitability and for the development of novel therapeutics.

This compound has emerged as a valuable pharmacological tool due to its high potency and selectivity for the H1 receptor.[5][6] Its use in patch-clamp electrophysiology allows for the precise interrogation of H1 receptor-mediated modulation of ion channel activity and neuronal firing patterns, without the confounding effects of activating other histamine receptor subtypes.[5] This application note will guide the user through the principles and practicalities of employing this selective agonist in patch-clamp studies.

Mechanism of Action: The H1 Receptor Signaling Cascade

The histamine H1 receptor is a canonical Gq protein-coupled receptor.[3] Upon binding of an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC).[7][8]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] The elevation in cytosolic Ca2+ can directly or indirectly modulate the activity of various ion channels. Simultaneously, DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which can phosphorylate a multitude of target proteins, including ion channels, further influencing cellular excitability.[8][9]

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates IonChannels Ion Channels PKC->IonChannels Phosphorylates Ca_ER Ca²⁺ IP3R->Ca_ER Opens Ca_Cyt ↑ [Ca²⁺]i Ca_ER->Ca_Cyt Release Ca_Cyt->PKC Ca_Cyt->IonChannels Modulates Agonist This compound Agonist->H1R Binds Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_application Drug Application cluster_analysis Analysis StockSolution Prepare 10 mM Stock Solution in Water WorkingSolutions Prepare Working Solutions in Extracellular Buffer StockSolution->WorkingSolutions CellPrep Prepare Cells for Patch-Clamp GigaSeal Establish Stable Whole-Cell Configuration CellPrep->GigaSeal Baseline Record Stable Baseline GigaSeal->Baseline ApplyAgonist Apply 2-(3-TFMP)histamine (Increasing Concentrations) Baseline->ApplyAgonist RecordResponse Record Electrophysiological Response ApplyAgonist->RecordResponse Washout Washout with Control Solution Washout->ApplyAgonist Next Concentration RecordResponse->Washout DoseResponse Construct Dose-Response Curve RecordResponse->DoseResponse EC50 Determine EC50 DoseResponse->EC50

Caption: Patch-Clamp Experimental Workflow.

Concluding Remarks

This compound is a powerful tool for the selective activation of histamine H1 receptors in electrophysiological studies. By understanding its mechanism of action and employing a systematic approach to determine the optimal concentration, researchers can effectively dissect the role of H1 receptors in modulating cellular excitability. The protocols and data presented in this application note provide a solid foundation for designing and executing successful patch-clamp experiments with this selective agonist. As with any pharmacological study, careful controls and a thorough understanding of the experimental system are paramount for generating high-quality, reproducible data.

References

  • Histamine H1 receptor. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link].

  • Proven signal transduction pathways for the histamine H1 receptor in principle. (n.d.). In ResearchGate. Retrieved February 20, 2026, from [Link].

  • G protein-coupled receptor. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link].

  • Serra, M., et al. (2013). Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. British Journal of Pharmacology, 170(1), 148-160. [Link]

  • Gq Signaling Pathway. (n.d.). In QIAGEN. Retrieved February 20, 2026, from [Link].

  • Gq Signaling Pathway Mnemonic for USMLE. (n.d.). In Pixorize. Retrieved February 20, 2026, from [Link].

  • Signal Transduction 1: G Protein Coupled Receptors. (n.d.). In UW Pressbooks. Retrieved February 20, 2026, from [Link].

  • Monti, J. M., et al. (1994). The selective histamine H1-receptor agonist this compound increases waking in the rat. European Neuropsychopharmacology, 4(4), 459-462.
  • Leschke, C., et al. (1995). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry, 38(9), 1583-1593.
  • Structure-Activity Relationships of Histamine H1-Receptor Agonists. (n.d.). In ResearchGate. Retrieved February 20, 2026, from [Link].

  • Kirchhefer, U., et al. (2024). Stimulation of histamine H1-receptors produces a positive inotropic effect in the human atrium. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(1), 223-238. [Link]

  • Histamine receptors. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link].

Sources

Troubleshooting & Optimization

2-(3-Trifluoromethylphenyl)histamine solubility in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Trifluoromethylphenyl)histamine

Overview and Key Considerations

This compound is a potent and highly selective histamine H1 receptor agonist, making it a valuable tool for investigating H1 receptor-mediated signaling pathways.[1][2] A common challenge researchers face is its solubility, which can significantly impact experimental reproducibility and data accuracy.[3][4]

This guide provides a comprehensive overview of the solubility of this compound, focusing on the two most common laboratory solvents: Water and Dimethyl Sulfoxide (DMSO). It is critical to note that this compound is almost exclusively supplied as a dimaleate salt (Molecular Weight: 487.38 g/mol ).[1] The salt form dramatically enhances aqueous solubility compared to the free base (Molecular Weight: 255.24 g/mol ).[5] All information herein pertains to the dimaleate salt form.

Quantitative Solubility Profile

The solubility of a compound is not an absolute value but is dependent on the solvent, temperature, and physical form (e.g., crystalline vs. amorphous). The data below represents the approximate solubility limits at standard laboratory conditions.

SolventConcentration (mg/mL)Molarity (mM)¹Observations
Water ~20 mg/mL~41.0 mMSolution should be clear and colorless.[1][6]
DMSO 20 mg/mL41.0 mMForms a clear solution.

¹Molarity calculations are based on the molecular weight of the dimaleate salt (487.38 g/mol ).

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when handling this compound.

FAQ 1: My compound isn't dissolving in my aqueous buffer, even though the datasheet says it's soluble at 20 mg/mL. What's wrong?

This is a frequent issue stemming from several factors:

  • Insufficient Energy Input: Simply adding the solid to the buffer is often not enough. The dissolution process requires energy to break down the crystal lattice. Solution: Vigorously vortex the solution for 1-2 minutes. If dissolution is still incomplete, sonication in a water bath for 5-10 minutes is highly effective.

  • pH of the Buffer: While the dimaleate salt improves solubility, the pH of your final buffer can still have an effect. The histamine moiety is basic. In slightly acidic to neutral buffers (pH ~5.0-7.4), solubility is generally high. In highly alkaline buffers, the compound may be converted to its less soluble free base form. Solution: Verify that your buffer pH is within the optimal range. For most cell-based assays (pH 7.2-7.4), solubility should not be an issue at appropriate concentrations.

  • Trying to Dissolve Too High a Concentration: The 20 mg/mL value is an approximate limit. Working at or very near this limit can be challenging. Solution: Prepare a more concentrated stock (e.g., 10 mg/mL) that dissolves easily, and then perform serial dilutions.

FAQ 2: The compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my cell culture medium. How do I fix this?

This is the most common experimental hurdle, known as kinetic solubility failure.[4][7] DMSO is a very strong organic solvent, but when the stock is diluted into an aqueous environment, the compound may no longer be soluble at that concentration.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay. The precipitation indicates you have exceeded the solubility limit in the final assay medium.[8]

  • Optimize Dilution Protocol: Do not add a small volume of concentrated DMSO stock directly into a large volume of buffer. This creates localized high concentrations, promoting precipitation. Instead, use a serial dilution or intermediate dilution step. See Protocol 3 for the recommended workflow.

  • Limit Final DMSO Concentration: The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and can also influence compound solubility.[8]

  • Gentle Warming: Warming the final aqueous solution to 37°C (if your experiment allows) can sometimes help keep the compound in solution. However, do not overheat, as it may degrade the compound.

FAQ 3: What is the best practice for preparing and storing stock solutions?

  • For DMSO Stocks: Prepare a concentrated stock (e.g., 10-20 mg/mL, which is ~20-41 mM). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO solution over time.[4] Store at -20°C or -80°C, protected from light.

  • For Aqueous Stocks: Direct preparation of aqueous stocks is possible up to ~20 mg/mL.[1] However, aqueous solutions are more susceptible to microbial growth and potential degradation. It is not recommended to store aqueous solutions for more than one day. [9] Prepare them fresh from solid material or by diluting a DMSO stock immediately before use.

Recommended Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL (~20.5 mM) Aqueous Stock Solution

  • Weigh out 10 mg of this compound dimaleate into a sterile conical tube.

  • Add 1.0 mL of purified water or desired aqueous buffer (e.g., PBS, pH 7.2).

  • Cap the tube securely and vortex vigorously for 2-3 minutes.

  • Visually inspect for any remaining particulate matter. If observed, place the tube in a bath sonicator for 10 minutes.

  • Inspect again to ensure the solution is completely clear.

  • Use this stock solution immediately for your experiments. Do not store.

Protocol 2: Preparation of a 20 mg/mL (~41.0 mM) DMSO Stock Solution

  • Weigh out 20 mg of this compound dimaleate into a sterile, chemical-resistant tube (e.g., glass or polypropylene).

  • Add 1.0 mL of anhydrous, research-grade DMSO.

  • Cap the tube and vortex until the solid is completely dissolved. Gentle warming to 37°C can be used if needed.

  • Aliquot into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 3: Preparing an Aqueous Working Solution from a DMSO Stock (Anti-Precipitation Workflow)

This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous medium.

  • Begin with your thawed DMSO stock solution (e.g., 41 mM).

  • Perform an intermediate dilution step. Pipette a small volume of your assay buffer into the DMSO stock tube and mix well. For example, add 9 µL of buffer to 1 µL of stock to create a 1:10 dilution with 10% DMSO.

  • Immediately take this intermediate dilution and add it to the final volume of your assay buffer to reach the desired final concentration. The key is to rapidly and vigorously mix the solution as you add the compound.

  • Always perform a final visual inspection to ensure no precipitation has occurred before proceeding with the experiment.

G cluster_0 Step 1: DMSO Stock cluster_1 Step 2: Key Dilution cluster_2 Step 3: Final Solution stock High Concentration DMSO Stock (e.g., 41 mM) mix Vortex / Pipette Mix Rapidly & Thoroughly stock->mix Add small aliquot of stock to buffer buffer Assay Buffer buffer->mix final Final Working Solution in Aqueous Buffer (e.g., 10 µM) mix->final Achieve target concentration check Visual Check: Ensure No Precipitation final->check G cluster_mol This compound Dimaleate Structure cluster_prop Key Physicochemical Regions mol Molecule lipo Lipophilic Region - Phenyl ring with -CF3 group - Favors DMSO - Disfavors Water mol->lipo Governed by hydro Hydrophilic Region - Histamine core (amines) - Forms H-bonds mol->hydro Governed by salt Salt Form (Dimaleate) - Protonated amines (+ charge) - CRITICAL for water solubility hydro->salt Enhanced by

Sources

Technical Support Center: 2-(3-Trifluoromethylphenyl)histamine Binding Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal pH and Experimental Conditions for 2-(3-Trifluoromethylphenyl)histamine (FMPH) Receptor Binding Target Receptor: Histamine H


 Receptor (H

R) Document ID: TSC-H1R-FMPH-001 Status: Active / Verified[1][2]

Executive Summary & Core Parameters

The optimal pH for this compound binding to the H


 receptor is 7.4. [2]

Deviations from this physiological pH (specifically acidification towards pH 5.[1][2]8) result in a significant loss of affinity (5–10 fold reduction) due to the protonation kinetics of the imidazole ring and the disruption of the essential ionic salt bridge between the ligand's ethylamine tail and the receptor's Aspartate residue.[1]

Quick Reference Data
ParameterOptimal ValueCritical ThresholdsNotes
pH 7.4 < 6.5 (Loss of affinity)Maintain at 25°C or 37°C.
Buffer System 50 mM Na/K PhosphateAvoid Citrate (Ca

chelation)
Tris-HCl is a viable alternative.[1][2]
Ligand pK

~9.7 (Amine), ~6.0 (Imidazole)--The monocationic species is bioactive.[1][2]
Incubation Time 60–90 mins< 30 mins (Incomplete equilibrium)Slower dissociation than histamine.[1][2]
pKi (Affinity) ~5.9 (Human H

)
--Higher affinity in Guinea Pig H

(~6.8).[1][2]

The Mechanistic Landscape (Why pH Matters)

To troubleshoot effectively, you must understand the molecular "handshake" between the ligand and the receptor.[2] FMPH binds via a specific orthosteric mechanism.[1][2]

The Ionic Anchor

The primary driving force of binding is an ionic interaction (salt bridge) between the positively charged (protonated) amino group of the ethylamine side chain and the negatively charged Aspartate 107 (Asp


)  residue in Transmembrane Domain 3 (TM3) of the H

receptor.[1]
The pH Sensitivity
  • At pH 7.4: The amine (pK

    
     ~9.[1][2]7) is protonated (
    
    
    
    ), and the imidazole ring (pK
    
    
    ~6.[1]0) is largely neutral.[1][2] This is the optimal conformation for the receptor's binding pocket.[2]
  • At pH < 6.0: The imidazole ring becomes protonated.[1][2] This double-positive charge (dication) creates electrostatic repulsion or steric hindrance within the binding pocket, drastically reducing affinity.[1][2] Furthermore, acidic pH can induce conformational changes in the receptor (specifically involving Lys

    
    ) that alter binding kinetics.[1]
    
Visualization: Ligand-Receptor Interaction & pH Impact[1][3]

H1_Binding_Mechanism cluster_ligand Ligand State (FMPH) cluster_receptor H1 Receptor Pocket L_Acid pH < 6.0 Dicationic Species (Protonated Imidazole) Asp107 Asp107 (TM3) Anionic Anchor L_Acid->Asp107 Electrostatic Repulsion NoBinding Reduced/No Binding L_Acid->NoBinding L_Phys pH 7.4 Monocationic Species (Neutral Imidazole + Charged Amine) L_Phys->Asp107 Ionic Bond (Critical) Pocket Hydrophobic Pocket (Phe/Trp Residues) L_Phys->Pocket CF3-Phenyl Interaction L_Alk pH > 9.5 Neutral Species (Deprotonated Amine) L_Alk->Asp107 Loss of Charge L_Alk->NoBinding Binding High Affinity Binding (Signal Transduction) Asp107->Binding Lys191 Lys191 Kinetic Gatekeeper Lys191->Binding Stabilizes Dissociation Rate Pocket->Binding

Caption: Mechanistic flow of FMPH binding. Optimal binding requires the monocationic state at pH 7.4 to form the salt bridge with Asp107.[2] Acidic conditions disrupt this via imidazole protonation.[1][2]

Optimized Experimental Protocol

This protocol is designed to minimize non-specific binding (a common issue with the lipophilic CF


 group) while maintaining pH stability.[1][2]
Materials
  • Buffer A (Binding): 50 mM Na/K Phosphate, 2 mM MgCl

    
    , pH 7.4.[1][2]
    
  • Ligand: this compound (dissolved in water/DMSO).[1][2]

  • Radioligand: [

    
    H]-Mepyramine (for competition assays) or [
    
    
    
    H]-FMPH (if available).[1][2]
  • Blocker: 0.1% - 0.5% BSA (Bovine Serum Albumin) is mandatory to prevent the lipophilic CF

    
     group from sticking to plastics.[1][2]
    
Step-by-Step Workflow
  • Membrane Preparation:

    • Thaw H

      
      R-expressing membranes (e.g., CHO or HEK293 cells) on ice.[1][2]
      
    • Homogenize gently in Buffer A.[1][2]

    • Critical Check: Verify Buffer A is exactly pH 7.4 at the temperature of the assay (25°C or 37°C). Phosphate buffer pH drifts with temperature.[1][2]

  • Plate Setup:

    • Total Binding: Membrane + Radioligand + Buffer.[1][2]

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Mepyramine (or high conc.[1][2] FMPH).

    • Experimental: Membrane + Radioligand + FMPH (varying concentrations).[1][2]

  • Incubation:

    • Incubate for 90 minutes at 25°C.

    • Note: FMPH has slower association kinetics than histamine due to the bulky CF

      
       group.[2] Do not rush this step.
      
  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) .[1][2]

    • Reasoning: PEI reduces the electrostatic binding of the cationic ligand to the glass fiber filters, lowering background noise.

  • Wash:

    • Wash 3x with ice-cold Buffer A (pH 7.4).[1][2]

    • Dry and count via liquid scintillation.[1][2]

Troubleshooting Guide (FAQ Format)

Issue 1: "My specific binding signal is extremely low."

Diagnosis: This is often a pH or solubility issue.[1][2]

  • Check 1: Did you adjust the pH of your buffer at room temperature but incubate at 37°C? Phosphate buffer pH drops as temperature rises.[1][2]

  • Check 2: Is the ligand precipitating? The CF

    
     group increases lipophilicity.[2]
    

Solution:

  • Ensure pH is 7.4 at the specific incubation temperature.[2][3][4]

  • Add 0.1% BSA to the buffer to solubilize the ligand.[2]

  • Switch to Tris-HCl buffer (pH 7.[1][2]4) if phosphate precipitation with Mg

    
     is suspected.[1][2]
    
Issue 2: "I see high non-specific binding (NSB)."

Diagnosis: The trifluoromethylphenyl group makes FMPH "sticky" (hydrophobic) toward plastic plates and filter membranes.[1][2]

Solution:

  • Pre-soak filters: Use 0.3% PEI for at least 1 hour before filtration.[1][2]

  • Use Low-Binding Plastics: Switch to silanized glass or low-protein-binding polypropylene tubes.[2]

  • Detergent: Do not use detergents like Triton X-100 in the binding step, as they will destroy the membrane receptor integrity.[1][2] Use BSA instead.[1][2]

Issue 3: "My IC / K values are higher (worse) than literature."

Diagnosis: You may be comparing Human vs. Guinea Pig data.

  • Fact: FMPH is significantly more potent at Guinea Pig H

    
      (pKi ~6.[1][2]8) than Human H
    
    
    
    (pKi ~5.9).[1][2][5]

Solution:

  • Verify the species origin of your cell line/tissue.[2]

  • Check the pH.[2][4][6][7] If your pH dropped to 6.0, the affinity for H

    
     agonists drops by ~1 log unit (10-fold).[1][2]
    
Troubleshooting Logic Flow

Troubleshooting_Tree Start Problem Detected Check_Signal Low Signal? Start->Check_Signal Check_NSB High Background? Start->Check_NSB Check_Affinity Poor Affinity? Start->Check_Affinity Action_pH Adjust pH to 7.4 (Check Temp Coeff) Check_Signal->Action_pH Likely pH < 6.5 Action_BSA Add 0.1% BSA to Buffer Check_Signal->Action_BSA Ligand Crash Action_PEI Soak Filters in 0.3% PEI Check_NSB->Action_PEI Filter Binding Check_NSB->Action_BSA Plastic Binding Check_Affinity->Action_pH Protonation Error Action_Species Verify Species (Human vs GP) Check_Affinity->Action_Species Data Mismatch

Caption: Decision tree for isolating binding assay failures. Green nodes represent protocol adjustments; Red nodes represent critical parameter corrections.

References

  • Leschke, C., et al. (1995). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues.[2] Journal of Medicinal Chemistry, 38(8), 1287–1294.[1][2]

  • Gillard, M., & Chatelain, P. (2006). Changes in pH differently affect the binding properties of histamine H1 receptor antagonists.[2] European Journal of Pharmacology, 530(3), 205–214.[1][8]

  • Bakker, R. A., et al. (2001). Constitutive activity of the human histamine H1 receptor reveals inverse agonism of histamine H1 receptor antagonists.[1][2] Molecular Pharmacology, 60(5), 1133–1142.[1][2]

  • PubChem. (n.d.).[1][2] this compound | C12H12F3N3.[1][2][5] National Library of Medicine.[1][2] [1]

Sources

Validation & Comparative

2-(3-Trifluoromethylphenyl)histamine vs 2-pyridylethylamine H1 selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Trifluoromethylphenyl)histamine vs. 2-Pyridylethylamine: H1 Receptor Selectivity & Potency Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Evolution of H1 Agonists

In the precise characterization of Histamine H1 receptors (H1R), the choice of agonist determines the validity of the resulting data. For decades, 2-pyridylethylamine (2-PEA) served as the standard selective H1 agonist. However, contemporary pharmacological standards have shifted toward This compound (FMPH) (also known as 2-(3-TFMP)histamine).

This guide objectively compares these two ligands, demonstrating why FMPH has superseded 2-PEA as the superior tool for investigating H1R-mediated signaling, primarily due to its full agonist efficacy and >2000-fold selectivity over H2 receptors.

Technical Comparison: Potency & Selectivity Profile

The following data aggregates comparative studies, specifically focusing on the "Gold Standard" tissue models: Guinea Pig Ileum (H1-rich) and Guinea Pig Right Atrium (H2-rich).

Table 1: Comparative Pharmacological Profile
Feature2-Pyridylethylamine (2-PEA)This compound (FMPH)
Primary Classification Classic H1 Selective AgonistHigh-Potency, Ultra-Selective H1 Agonist
H1 Potency (pD₂) ~5.6 (Low)6.81 (High)
Relative Activity (vs. Histamine) ~60–100% (Tissue dependent)128% (Super-agonist)
H1 Selectivity (vs. H2) Moderate (~30-fold)High (>2000-fold)
H1 Selectivity (vs. H3) Low>64-fold
Efficacy Profile Partial Agonist (in CNS/neuronal tissues)Full Agonist (across most tissues)
Blood-Brain Barrier (BBB) Permeable (induces CNS arousal)Poor permeability (Peripheral restriction)
Chemical Stability Moderate (Oxidation prone)High (Trifluoromethyl stabilization)

Key Insight: While 2-PEA is H1-selective, it acts as a partial agonist in systems with low receptor reserve (e.g., mouse hypothalamic neurons), potentially yielding false negatives. FMPH maintains full efficacy even in stringent assays.

Mechanistic Analysis: Why Structure Matters

The Fluorine Effect (FMPH)

The introduction of a trifluoromethyl (-CF3) group at the meta-position of the phenyl ring in FMPH drastically alters its pharmacodynamics:

  • Lipophilicity: The -CF3 group increases lipophilicity, enhancing hydrophobic interactions within the H1 receptor binding pocket (specifically interacting with transmembrane domains distinct from the imidazole binding site).

  • Electronic Withdrawal: The electron-withdrawing nature of the fluorine atoms stabilizes the molecule against metabolic degradation compared to the pyridine ring of 2-PEA.

  • Receptor Conformation: FMPH stabilizes the active Gq-coupled conformation of H1R more effectively than histamine itself, leading to the observed "super-agonist" activity (Relative Activity > 100%).

The Pyridine Limitation (2-PEA)

2-PEA replaces the imidazole ring of histamine with a pyridine ring. While this reduces H2 affinity (which requires the tautomeric imidazole system), it also significantly weakens H1 binding affinity. This necessitates higher working concentrations (10⁻³ M range), which increases the risk of non-specific binding and off-target effects.

H1 Signaling Pathway Visualization[1]

To understand the downstream effects measured in these assays, we must visualize the Gq-protein coupled cascade activated by these ligands.

H1_Signaling Ligand Agonist (FMPH or 2-PEA) H1R H1 Receptor (GPCR) Ligand->H1R Binding Gq Gαq Protein H1R->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Activates Ca Intracellular Ca²⁺ Release ER->Ca Release Response Physiological Response (Smooth Muscle Contraction) Ca->Response Ca-Calmodulin MLCK Pathway PKC->Response Sensitization

Figure 1: The H1 Receptor Signal Transduction Pathway. Both ligands target H1R, but FMPH induces a more robust Gq-coupling event.

Experimental Protocol: The "Gold Standard" Selectivity Assay

This protocol validates the selectivity claims by comparing contractile responses in Guinea Pig Ileum (H1) versus chronotropic responses in Guinea Pig Atrium (H2) .

Objective

To determine the pD₂ (potency) and intrinsic activity of FMPH compared to 2-PEA and Histamine.

Materials
  • Tissue: Male Dunkin-Hartley Guinea Pigs (300–400g).

  • Buffer: Tyrode’s solution (Ileum) and Krebs-Henseleit solution (Atrium), gassed with 95% O₂ / 5% CO₂.

  • Ligands:

    • Histamine (Reference)[1][2][3][4][5][6][7][8][9][10]

    • 2-PEA (Competitor 1)

    • FMPH (Competitor 2)

  • Antagonists (for validation): Mepyramine (H1 selective), Cimetidine (H2 selective).

Workflow Methodology
Phase A: H1 Activity (Ileum Contraction)
  • Preparation: Isolate 2-3 cm segments of the ileum. Suspend in an organ bath at 37°C under 0.5g tension.

  • Equilibration: Wash tissue every 10 min for 60 min.

  • Histamine Standard: Construct a cumulative concentration-response curve (CRC) for Histamine (

    
     to 
    
    
    
    M) to establish
    
    
    . Wash out.
  • Agonist Challenge: Construct CRCs for 2-PEA and FMPH .

  • Validation: Repeat curves in the presence of

    
     M Mepyramine. A rightward shift (Schild plot) confirms H1 mediation.
    
Phase B: H2 Activity (Atrial Rate)
  • Preparation: Isolate spontaneously beating right atria. Suspend in organ bath at 32°C (lower temp reduces metabolic stress) under 1.0g tension.

  • Measurement: Record resting heart rate (beats/min).

  • Agonist Challenge: Administer FMPH and 2-PEA cumulatively up to high concentrations (

    
     M).
    
  • Endpoint: Measure positive chronotropic effect (increase in beat rate).

  • Selectivity Calculation:

    
    
    
Self-Validating Checkpoints
  • The "Plateau" Check: If 2-PEA fails to reach the same maximal contraction height as Histamine in the ileum, it is acting as a partial agonist in that specific tissue preparation.

  • The "Crossover" Check: If FMPH induces atrial tachycardia only at concentrations >1000x its H1

    
    , the high selectivity is validated.
    

Experimental Workflow Diagram

Assay_Workflow Tissue Guinea Pig Tissue Ileum Ileum Segment (H1 Dominant) Tissue->Ileum Atrium Right Atrium (H2 Dominant) Tissue->Atrium Agonist Apply Agonist (Cumulative Dosing) Ileum->Agonist Atrium->Agonist Contract Measure Isotonic Contraction Agonist->Contract H1 Pathway Rate Measure Chronotropic Response (Rate) Agonist->Rate H2 Pathway Calc_H1 Calculate pD2 (H1) Contract->Calc_H1 Calc_H2 Calculate pD2 (H2) Rate->Calc_H2 Ratio Determine Selectivity Ratio (H1:H2) Calc_H1->Ratio Calc_H2->Ratio

Figure 2: Dual-Tissue Assay Workflow for determining Selectivity Ratios.

References

  • Leschke, C., et al. (1995). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry, 38(8), 1287-1294.

    • Primary source for FMPH synthesis, potency (pD2=6.81)
  • Flynn, S. B., Gristwood, R. W., & Owen, D. A. (1979). Differentiation of the roles of histamine H1- and H2-receptors in the mediation of the effects of histamine in the isolated working heart of the guinea-pig. British Journal of Pharmacology, 65(1), 127–137.[10]

    • Establishes 2-PEA as a selective H1 agonist but notes its limitations and partial H2 overlap
  • Varty, G. B., & Higgins, G. A. (1994). The selective histamine H1-receptor agonist this compound increases waking in the rat.[2] European Neuropsychopharmacology, 4(4), 459-462.[2]

    • Validates the functional utility of FMPH in vivo.
  • Donaldson, J., & Hill, S. J. (1986). Histamine-induced inositol phospholipid breakdown in the longitudinal smooth muscle of guinea-pig ileum. British Journal of Pharmacology, 88(3), 575–584.

    • Mechanistic background for the H1-PLC-IP3 p

Sources

A Comparative Guide to the Potency of FMPH and Methylhistaprodifen: A Tale of Two Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacological potency of 4-Fluoromethylphenidate (FMPH) and methylhistaprodifen. As a Senior Application Scientist, my goal is to move beyond a simple numerical comparison to explain the causality behind their distinct mechanisms and the experimental frameworks used to quantify their activity. These compounds are potent modulators of distinct physiological systems, and understanding their individual characteristics is paramount for their effective use as research tools. FMPH is a potent dopamine reuptake inhibitor, primarily impacting the central nervous system, while methylhistaprodifen is a high-potency agonist for the histamine H1 receptor, with significant effects on the cardiovascular system. This guide will dissect their potency through the lens of their unique molecular targets.

Part 1: 4-Fluoromethylphenidate (FMPH) - A High-Affinity Ligand for the Dopamine Transporter

FMPH is an analog of methylphenidate (Ritalin®), a well-known therapeutic for Attention-Deficit/Hyperactivity Disorder (ADHD).[1] The addition of a fluorine atom at the para-position of the phenyl ring significantly enhances its affinity for the dopamine transporter (DAT).[2]

Mechanism of Action: Inhibition of Dopamine Reuptake

FMPH exerts its stimulant effects by blocking the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This inhibition leads to an increased concentration and prolonged duration of dopamine in the synapse, enhancing dopaminergic signaling. The (±)-threo diastereomers are responsible for this pharmacological activity.[3][4]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Dopamine Vesicle DA_cleft Dopamine (DA) Vesicle->DA_cleft Release DAT Dopamine Transporter (DAT) FMPH FMPH FMPH->DAT Inhibition DA_cleft->DAT DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binding

Caption: FMPH blocks the dopamine transporter (DAT) on the presynaptic neuron.

Quantitative Potency of FMPH

The potency of FMPH is typically quantified by its ability to inhibit radioligand binding to the dopamine transporter (binding affinity, IC50 or Ki) and its ability to block the functional uptake of dopamine into cells or synaptosomes (functional potency, IC50). Studies consistently show that (±)-threo-4F-MPH is significantly more potent than its parent compound, methylphenidate (MPH).[3][4]

ParameterCompoundValue (nM)Target/AssaySource
Binding Affinity (IC50) (±)-threo-4F-MPH35.0 ± 3.0[3H]WIN 35,428 Binding (DAT)[5][6]
Functional Potency (IC50) (±)-threo-4F-MPH61[3H]Dopamine Uptake (DAT)[3][4]
Functional Potency (IC50) (±)-threo-4F-MPH31[3H]Norepinephrine Uptake (NET)[3][4]
Functional Potency (IC50) Methylphenidate (MPH)131[3H]Dopamine Uptake (DAT)[3][4]

Note: Lower IC50 values indicate higher potency.

In vivo studies in animal models further corroborate its high potency. 4F-MPH was found to have a relative potency of 3.33 compared to methylphenidate when evaluated for its efficacy as a substitute for cocaine in drug discrimination assays, a functional measure of its in vivo stimulant effects.[5]

Experimental Protocol 1: DAT Radioligand Binding Assay

This assay quantifies the affinity of a test compound (FMPH) for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

P1 Prepare DAT-rich Membranes (e.g., striatum) P2 Incubate Membranes with: 1. Radioligand (e.g., [3H]WIN 35,428) 2. Varying concentrations of FMPH P1->P2 P3 Separate Bound from Free Radioligand via Rapid Vacuum Filtration P2->P3 P4 Quantify Radioactivity on Filters using Scintillation Counting P3->P4 P5 Plot % Inhibition vs. [FMPH] and Calculate IC50/Ki P4->P5 cluster_0 Cell Membrane cluster_1 Intracellular Signaling MHP Methyl- histaprodifen H1R H1 Receptor MHP->H1R Binds Gq Gq Protein H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Signal transduction pathway of the Gq-coupled Histamine H1 receptor.

Quantitative Potency of Methylhistaprodifen

The potency of methylhistaprodifen is assessed both in vitro using isolated tissue preparations and in vivo by measuring physiological responses such as changes in blood pressure. It has been shown to be one of the most potent H1-receptor agonists discovered. [7]

Parameter Compound Value Target/Assay Source
In Vitro Potency Methylhistaprodifen 3-5x more potent than histamine Guinea-pig ileum contraction [7]
In Vivo Potency (pED50) Methylhistaprodifen 8.43 Decrease in diastolic blood pressure (rat) [8]

| In Vivo Potency (pED50) | Methylhistaprodifen | 8.31 | Decrease in diastolic blood pressure (rat) | [9]|

Note: pED50 is the negative logarithm of the dose (in mol/kg) that elicits a half-maximal response. A higher pED50 value indicates higher potency.

Methylhistaprodifen displays high selectivity, with no significant agonist activity at H2 or H3 histamine receptors in functional assays. [7]

Experimental Protocol 2: Ex Vivo Guinea-Pig Ileum Contraction Assay

This classic pharmacological preparation is a robust method for quantifying the potency of H1 receptor agonists by measuring smooth muscle contraction.

P1 Isolate a section of Guinea-Pig Ileum P2 Mount tissue in an Organ Bath containing physiological salt solution at 37°C, aerated with O₂/CO₂ P1->P2 P3 Connect tissue to an Isotonic Force Transducer to measure contractions P2->P3 P4 Add cumulative concentrations of Methylhistaprodifen to the bath P3->P4 P5 Record Contraction Amplitude and Plot Dose-Response Curve to determine EC50 P4->P5

Caption: Workflow for an ex vivo organ bath assay to measure H1 agonism.

Step-by-Step Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and cleaned.

  • Mounting: The tissue is suspended in an organ bath filled with a warmed (37°C) and aerated physiological salt solution (e.g., Tyrode's solution). One end is fixed, and the other is attached to a force transducer to record contractions.

  • Equilibration: The tissue is allowed to equilibrate under a slight resting tension until a stable baseline is achieved.

  • Drug Addition: Cumulative concentrations of methylhistaprodifen are added to the organ bath. The contractile response is allowed to reach a plateau at each concentration before the next addition.

  • Data Recording: The magnitude of the contraction at each concentration is recorded.

  • Data Analysis: The responses are expressed as a percentage of the maximum contraction. A dose-response curve is generated by plotting the response against the log concentration of the agonist. The EC50 (the concentration that produces 50% of the maximal response) is calculated to quantify potency. [7]

Part 3: Comparative Analysis and Discussion

A direct comparison of potency between FMPH and methylhistaprodifen is pharmacologically inappropriate, as they act on entirely different molecular targets with distinct downstream physiological effects. FMPH's potency is defined by its ability to block a transporter, while methylhistaprodifen's potency is defined by its ability to activate a G-protein coupled receptor.

FeatureFMPH (4-Fluoromethylphenidate)Methylhistaprodifen
Molecular Target Dopamine Transporter (DAT)Histamine H1 Receptor
Class of Target Solute Carrier (SLC6) TransporterG-Protein Coupled Receptor (GPCR)
Mechanism of Action Reuptake InhibitorAgonist
Primary System Central Nervous System (Dopaminergic)Peripheral & CNS (Histaminergic)
Key Potency Metric IC50 / Ki (nM)EC50 / pED50
Primary In Vivo Effect Psychostimulation, Increased LocomotionVasodilation, Hypotension
Primary Research Use Tool for studying dopamine signaling, ADHD, addictionTool for studying H1 receptor function, inflammation, cardiovascular effects
Expert Insights for Experimental Design

The choice between these compounds is dictated entirely by the biological question at hand.

  • For neuroscientists studying dopamine dynamics, reward pathways, or the mechanism of stimulants, FMPH is a superior tool to its parent compound, methylphenidate, due to its higher potency. Its selectivity for catecholamine transporters (DAT and NET) over the serotonin transporter is a key feature. [3][4]* For researchers in cardiovascular pharmacology or immunology, methylhistaprodifen serves as a highly potent and selective tool to probe the function of the H1 receptor. Its ability to induce potent vasodilation in vivo makes it valuable for studying blood pressure regulation and endothelial function. [8]

Conclusion

FMPH and methylhistaprodifen are both highly potent molecules, but they exist in separate pharmacological universes. FMPH is a potent inhibitor of the dopamine transporter, with an IC50 in the low nanomolar range, making it a valuable tool for neuroscience research. Methylhistaprodifen is an exceptionally potent agonist of the histamine H1 receptor, exceeding the potency of histamine itself and demonstrating significant in vivo effects at low doses. This guide underscores the necessity of evaluating a compound's potency within the context of its specific molecular target and physiological role, providing researchers with the foundational knowledge to select the appropriate tool for their scientific inquiry.

References

  • Elz, S., Kramer, K., & Stark, H. (1999). Histaprodifen, methylhistaprodifen, and dimethylhistaprodifen are potent H1-receptor agonists in the pithed and in the anaesthetized rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(3), 209-214. [Link]

  • Elz, S., Szelenyi, I., & Stark, H. (2001). Novel histaprodifen analogues as potent histamine H1-receptor agonists in the pithed and in the anaesthetized rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(1), 1-8. [Link]

  • Hoonakker, M. E., Ruiterkamp, N., & Hendriksen, C. F. M. (2010). The cAMP assay: A functional in vitro alternative to the in vivo Histamine Sensitization test. Vaccine, 28(5), 1347–1352. [Link]

  • Eurofins Discovery. H3 Human Histamine GPCR Cell Based PAM cAMP LeadHunter Assay. [Link]

  • Utrecht University Research Portal. The cAMP assay: a functional in vitro alternative to the in vivo Histamine Sensitization test. [Link]

  • Chen, L., & Seeman, P. (2002). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of pharmacological and toxicological methods, 48(2), 95-100. [Link]

  • Gao, M., Dekker, M. E., Leurs, R., & Vischer, H. F. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68, 12.10.1-12.10.18. [Link]

  • Buschauer, A., et al. (2000). Histaprodifens: synthesis, pharmacological in vitro evaluation, and molecular modeling of a new class of highly active and selective histamine H(1)-receptor agonists. Journal of medicinal chemistry, 43(6), 1135-1149. [Link]

  • Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Schweri, M. M., et al. (2002). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Journal of medicinal chemistry, 45(14), 2887-2897. [Link]

  • Wikipedia. 4-Fluoromethylphenidate. [Link]

  • Mayer, F. P., et al. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. Drug testing and analysis, 9(10), 1519-1526. [Link]

  • Research@THEA. Analytical characterisation and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) an. [Link]

  • Semantic Scholar. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. [Link]

  • ResearchGate. Effects of 4-fluoromethylphenidate (4F-MPH) and methylphenidate (MPH)... [Link]

Sources

A Researcher's Guide to Determining Compound Specificity for H2 and H3 Histamine Receptors: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding a compound's interaction with specific receptor subtypes is a cornerstone of modern pharmacology. This guide provides a comprehensive framework for evaluating the specificity of a novel compound, hypothetically termed FMPH, against the histamine H2 and H3 receptors. While direct public-domain data on FMPH's activity at these receptors is unavailable, this document will equip you with the foundational knowledge and detailed experimental protocols to conduct such an investigation.

Histamine, a critical biogenic amine, modulates a wide array of physiological responses through its four known G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] The H2 and H3 receptors, in particular, present distinct and compelling targets for therapeutic intervention. The H2 receptor is famously involved in regulating gastric acid secretion, while the H3 receptor acts primarily as a presynaptic autoreceptor in the central nervous system (CNS), modulating the release of histamine and other neurotransmitters.[1][3] Consequently, achieving selectivity for either H2 or H3 is paramount to developing effective and safe therapeutics with minimal off-target effects.

This guide will delineate the established methodologies for characterizing a compound's binding affinity and functional activity at these two receptors, using well-known selective ligands as benchmarks for comparison.

I. Understanding the Targets: H2 and H3 Histamine Receptors

A clear understanding of the distinct signaling pathways of H2 and H3 receptors is fundamental to designing and interpreting specificity assays.

  • Histamine H2 Receptor (H2R): Primarily coupled to Gs proteins, activation of the H2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] This signaling cascade is the principal mechanism behind H2R-mediated physiological effects, such as the stimulation of gastric acid secretion by parietal cells.[1]

  • Histamine H3 Receptor (H3R): In contrast, the H3 receptor is coupled to Gi/o proteins. Its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3] The H3 receptor exhibits high constitutive activity, meaning it can signal in the absence of an agonist.[3] This property allows for the action of inverse agonists, which can reduce this basal signaling.

The following diagrams illustrate the canonical signaling pathways for the H2 and H3 histamine receptors.

H2R_Signaling cluster_membrane Cell Membrane H2R H2 Receptor Gs Gs protein H2R->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gs->AC Stimulation Histamine Histamine Histamine->H2R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response (e.g., Gastric Acid Secretion) PKA->CellularResponse Phosphorylation Cascade

Caption: H2 Receptor Signaling Pathway.

H3R_Signaling cluster_membrane Cell Membrane H3R H3 Receptor Gio Gi/o protein H3R->Gio Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gio->AC Inhibition Histamine Histamine Histamine->H3R ATP ATP ATP->AC ReducedResponse Reduced Cellular Response (e.g., Decreased Neurotransmitter Release) cAMP->ReducedResponse Decreased Activation

Caption: H3 Receptor Signaling Pathway.

II. Experimental Workflow for Determining Receptor Specificity

A robust assessment of a compound's specificity involves a multi-tiered approach, beginning with binding affinity assays and progressing to functional assays.

Experimental_Workflow Start Start: Hypothetical Compound (FMPH) BindingAssays Tier 1: Binding Affinity Assays Start->BindingAssays RadioligandBinding Radioligand Binding Competition Assays BindingAssays->RadioligandBinding FunctionalAssays Tier 2: Functional Assays RadioligandBinding->FunctionalAssays cAMPAssays cAMP Accumulation/Inhibition Assays FunctionalAssays->cAMPAssays InVivoModels Tier 3: In Vivo Models (Optional) cAMPAssays->InVivoModels AnimalStudies Animal Models of Disease InVivoModels->AnimalStudies Conclusion Conclusion: Specificity Profile of FMPH AnimalStudies->Conclusion

Caption: General Experimental Workflow.

III. Tier 1: Binding Affinity Assays

The initial step in characterizing FMPH is to determine its ability to bind to the H2 and H3 receptors. Radioligand binding competition assays are the gold standard for this purpose.

This assay measures the ability of a test compound (the "competitor," in this case, FMPH) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing either the human H2 or H3 histamine receptor (e.g., CHO-K1 or HEK-293 cells).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup:

    • In a multi-well plate, add the prepared cell membranes.

    • Add a fixed concentration of a suitable radioligand. For H2 receptors, [3H]-tiotidine is a common choice. For H3 receptors, [3H]-Nα-methylhistamine is frequently used.[4]

    • Add increasing concentrations of the unlabeled test compound (FMPH).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation and Termination:

    • Incubate the plates at a specific temperature for a set period to allow the binding to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Wash the filters rapidly with cold buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (FMPH) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of FMPH that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) for FMPH using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The binding affinities of FMPH should be compared against known selective ligands for the H2 and H3 receptors.

Table 1: Hypothetical Binding Affinity (Ki, nM) of FMPH and Reference Compounds at H2 and H3 Receptors

CompoundH2 Receptor (Ki, nM)H3 Receptor (Ki, nM)Selectivity (H2/H3 Ki Ratio)
FMPH (Hypothetical) [Experimental Value][Experimental Value][Calculated Value]
Amthamine (H2 Agonist) Low nMHigh µM>1000
Ranitidine (H2 Antagonist) Low nM>10,000>1000
(R)-α-methylhistamine (H3 Agonist) High µMLow nM<0.01
Thioperamide (H3 Antagonist/Inverse Agonist) >10,000Low nM<0.001

A high selectivity ratio indicates preference for one receptor over the other.

IV. Tier 2: Functional Assays

Following the determination of binding affinity, it is crucial to assess the functional activity of FMPH at both receptors. This will determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Given the opposing effects of H2 and H3 receptor activation on adenylyl cyclase, measuring intracellular cAMP levels is a direct and reliable method to determine the functional consequence of FMPH binding.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cells stably expressing either the H2 or H3 receptor.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For antagonist/inverse agonist testing, stimulate the cells with a known agonist (for H2R) or assess basal cAMP levels (for the constitutively active H3R).

    • Add increasing concentrations of FMPH.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular contents.

    • Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the FMPH concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).

    • Antagonist Mode: In the presence of a fixed concentration of a known agonist, plot the response against the logarithm of the FMPH concentration to determine the IC50. This can be used to calculate the equilibrium dissociation constant for the antagonist (Kb).

    • Inverse Agonist Mode (for H3R): Plot the decrease in basal cAMP levels against the logarithm of the FMPH concentration to determine the IC50 and the maximal inhibitory effect.

The functional activity of FMPH should be compared to established selective agonists and antagonists/inverse agonists.

Table 2: Hypothetical Functional Activity of FMPH and Reference Compounds at H2 and H3 Receptors

CompoundH2 Receptor Activity (EC50/IC50, nM)H3 Receptor Activity (EC50/IC50, nM)Functional Effect
FMPH (Hypothetical) [Experimental Value][Experimental Value][Agonist/Antagonist/Inverse Agonist]
Amthamine Low nM (EC50)>10,000H2 Agonist
Ranitidine Low nM (IC50)>10,000H2 Antagonist
(R)-α-methylhistamine >10,000Low nM (EC50)H3 Agonist
Thioperamide >10,000Low nM (IC50)H3 Antagonist/Inverse Agonist
V. Conclusion: Synthesizing the Specificity Profile

By integrating the data from both binding and functional assays, a comprehensive specificity profile for FMPH can be established. An ideal selective compound will exhibit high affinity and potent functional activity at one receptor subtype with significantly lower affinity and activity at the other.

For instance, a highly selective H2 antagonist would have a low Ki and IC50 at the H2 receptor and a Ki and IC50 several orders of magnitude higher at the H3 receptor. Conversely, a selective H3 agonist would demonstrate a low Ki and EC50 at the H3 receptor with minimal binding and functional effect at the H2 receptor.

This systematic and comparative approach, grounded in established pharmacological principles and methodologies, provides a robust framework for the preclinical characterization of novel compounds like FMPH, paving the way for the development of more targeted and effective therapeutics.

References

  • ACS Publications. (2003, March 7). Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(Phenoxymethyl)benzyl)piperidines and Related Compounds. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2003, April 10). Novel nonimidazole histamine H3 receptor antagonists: 1-(4-(phenoxymethyl)benzyl)piperidines and related compounds. [Link]

  • PMC. Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats. [Link]

  • ACS Publications. (2000, May 20). Design, Synthesis, and Structure−Activity Relationships of Novel Non-Imidazole Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Piperidino-Hydrocarbon compounds as novel non-Imidazole histamine H3-Receptor antagonists. [Link]

  • British Journal of Pharmacology. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. [Link]

  • Expert Opinion on Therapeutic Patents. (2014, September 15). Novel histamine H4 receptor ligands and their potential therapeutic applications: an update. [Link]

  • MDPI. (2021, March 22). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. [Link]

  • PubMed. Evidence for hypernociception induction following histamine H1 receptor activation in rodents. [Link]

  • ThaiScience. Histamine Receptors and Their Ligands. [Link]

  • ResearchGate. Characterization of Histamine Receptors Agonist, Antagonist and Radioligand. [Link]

  • Wikipedia. 4-Fluoromethylphenidate. [Link]

  • Dr.Oracle. (2025, November 10). Does methylphenidate interact with histamine receptors?. [Link]

  • ResearchGate. Effects of 4-fluoromethylphenidate (4F-MPH) and methylphenidate (MPH) on transporter-mediated uptake in rat brain synaptosomes. [Link]

  • TUS. (2017, March 1). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. [Link]

  • Research@THEA. Analytical characterisation and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) an. [Link]

  • PubChem. 4-Fluoromethylphenidate. [Link]

  • ResearchGate. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4 F-MPH) and differentiation between the (±)- threo - and (±)- erythro - diastereomers. [Link]

  • The HRB National Drugs Library. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. [Link]

  • PubMed. (1994, December). The selective histamine H1-receptor agonist 2-(3-trifluoromethylphenyl)histamine increases waking in the rat. [Link]

  • PubMed. (2019, September 10). 4-Fluoromethylphenidate: Fatal Intoxication Involving a Previously Unreported Novel Psychoactive Substance in the USA. [Link]

  • PMC. Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in rats. [Link]

  • StatPearls - NCBI Bookshelf. (2023, May 1). Biochemistry, Histamine. [Link]

  • Frontiers. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. [Link]

  • MDPI. (2023, May 11). Function and Role of Histamine H1 Receptor in the Mammalian Heart. [Link]

Sources

Technical Comparison Guide: 2-(3-Trifluoromethylphenyl)histamine & Negative Control Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(3-Trifluoromethylphenyl)histamine (often abbreviated as 2-(3-CF3)PhHist or related codes like Compound 39) is a highly potent, selective Histamine H1 Receptor (H1R) Agonist .[1]

Unlike endogenous histamine, which indiscriminately activates H1, H2, H3, and H4 receptors, 2-(3-CF3)PhHist exhibits significant selectivity for H1, making it a critical tool for dissecting H1-mediated signaling (e.g., allergic inflammation, smooth muscle contraction, vascular permeability) without the confounding variables of H2-mediated gastric secretion or H3/H4 immunomodulation.

Why Negative Controls Are Critical

When using a potent agonist like 2-(3-CF3)PhHist, "negative control" does not simply mean adding water. It requires a pharmacological knockdown strategy to prove that the observed cellular response (e.g., Calcium flux) is exclusively driven by the H1 receptor and not by:

  • Off-target interactions (e.g., Muscarinic cross-talk).

  • Physicochemical artifacts (fluorescence interference).

  • Constitutive receptor activity.

Mechanistic Pathway & Intervention Points[3][4][5]

The H1 receptor is a Gq-coupled GPCR. Activation triggers the Phospholipase C (PLC) pathway, resulting in intracellular Calcium (


) release.
H1 Signaling & Control Logic (Graphviz Diagram)

H1_Signaling cluster_legend Experimental Logic node_agonist 2-(3-CF3)PhHist (Agonist) node_H1R H1 Receptor (GPCR) node_agonist->node_H1R Activates node_antagonist Mepyramine/Cetirizine (Negative Control) node_antagonist->node_H1R BLOCKS (Competitive) node_Gq Gq Protein node_H1R->node_Gq Couples node_PLC PLC-beta node_Gq->node_PLC Activates node_PIP2 PIP2 node_PLC->node_PIP2 Hydrolyzes node_IP3 IP3 node_PIP2->node_IP3 Produces node_ER Endoplasmic Reticulum node_IP3->node_ER Binds IP3R node_Ca Ca2+ Release (Readout) node_ER->node_Ca Efflux key If Antagonist prevents Ca2+ release, signal is H1-specific.

Caption: Figure 1: H1R Gq-signaling cascade. The negative control (Antagonist) competitively binds the receptor, preventing the Agonist-induced Calcium release.

Comparative Analysis: Agonist vs. Alternatives

The following table compares 2-(3-CF3)PhHist against the endogenous ligand and the standard negative controls required for validation.

Feature2-(3-CF3)PhHist (Subject)Histamine (Endogenous)Mepyramine / Pyrilamine (Negative Control)
Role Selective H1 Agonist Non-selective AgonistSelective H1 Antagonist
Receptor Selectivity H1 >>> H2/H3 H1 = H2 = H3 = H4H1 >>> H2/H3
Selectivity Ratio >2000-fold (H1 vs H2)1-fold>10,000-fold
Potency (pKi/EC50) High (pKi ~5.9 - 6.0)ModerateHigh (Inverse Agonist)
Blood-Brain Barrier Poor PenetrationPoor PenetrationHigh Penetration (1st Gen)
Primary Utility Specific H1 activationGeneral referenceProving specificity

Technical Insight: While Histamine is the natural ligand, its activation of H2 (Gs-coupled) can cause crosstalk in cAMP pathways that may modulate


 levels indirectly. 2-(3-CF3)PhHist avoids this, providing a "cleaner" Gq signal.

Validated Experimental Protocols

To scientifically validate the activity of 2-(3-CF3)PhHist, you must run a Paired Agonist/Antagonist Assay .

Experiment A: Calcium Flux Assay (Fluorescent)

Objective: Quantify receptor activation and validate specificity via antagonist blockade.

Materials
  • Cell Line: HEK293 or CHO cells stably expressing human H1R.

  • Agonist: this compound (10 nM – 100 µM dose range).

  • Negative Control (Antagonist): Mepyramine (Pyrilamine) or Cetirizine (1 µM fixed concentration).

  • Detection: Fluo-4 AM or Fura-2 AM calcium-sensitive dye.

Step-by-Step Workflow
  • Cell Plating: Seed cells in 96-well black-wall plates (50,000 cells/well) and incubate overnight.

  • Dye Loading: Incubate cells with Fluo-4 AM in HBSS buffer for 45 mins at 37°C.

  • The Negative Control Step (Critical):

    • Group A (Test): Add Vehicle (Buffer only) to wells.

    • Group B (Control): Add Mepyramine (1 µM) to wells.

    • Incubate for 15-30 minutes. This allows the antagonist to occupy the H1 receptors before the agonist arrives.

  • Agonist Injection: Inject 2-(3-CF3)PhHist across a dose-response range into both Group A and Group B wells.

  • Data Acquisition: Measure fluorescence (Ex 494nm / Em 516nm) immediately upon injection for 120 seconds.

Workflow Visualization (Graphviz)

Workflow cluster_prep Preparation cluster_branch Differentiation cluster_measure Stimulation & Readout Step1 Seed H1-CHO Cells Step2 Load Fluo-4 Dye Step1->Step2 BranchA Group A: Add Vehicle (Buffer) Step2->BranchA BranchB Group B (Neg Control): Add 1µM Mepyramine (Antagonist) Step2->BranchB Inject Inject 2-(3-CF3)PhHist (Agonist) BranchA->Inject BranchB->Inject Readout Measure Fluorescence (Ca2+ Flux) Inject->Readout

Caption: Figure 2: Paired experimental design. Group B serves as the negative control to prove that the signal in Group A is H1-mediated.

Interpreting Results: The "Self-Validating" System

A trustworthy experiment must show specific patterns. Use the table below to interpret your data.

ObservationInterpretationValidity
Group A (Vehicle) shows dose-dependent signal; Group B (Antagonist) shows flat line.Success. The compound is acting specifically via H1.[2][3][4]High
Group A and Group B BOTH show high signals.Failure. The compound is activating the cell via a non-H1 mechanism (e.g., cytotoxicity, auto-fluorescence, or off-target receptor).Invalid
Group A shows no signal.Failure. Compound degradation, low receptor expression, or cell death.Invalid
Secondary Negative Control: Specificity Check

To further validate that the compound is not hitting H2 receptors:

  • Protocol: Repeat the Calcium Flux assay but pre-treat with Cimetidine (H2 antagonist).

  • Expected Result: Cimetidine should NOT block the signal of 2-(3-CF3)PhHist. If it does, your compound (or cell line) lacks the assumed selectivity.

References

  • Dy, M., & Schneider, E. (2004). Histamine-cytokine connection in immunity and hematopoiesis. Cytokine & Growth Factor Reviews.

  • Supuran, C. T., & Scozzafava, A. (2008). Histamine receptors: agonists, antagonists, and inverse agonists. Expert Opinion on Therapeutic Patents.

  • Tocris Bioscience. (2024). Histamine H1 Receptor Agonists and Antagonists Product Guide.

  • Sigma-Aldrich. (2024). 2-((3-Trifluoromethyl)phenyl)histamine dimaleate Product Datasheet.

  • Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological Reviews.

Sources

Comparative Guide: 2-(3-Trifluoromethylphenyl)histamine Competitive Binding Assay Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Trifluoromethylphenyl)histamine (FMPH), often referred to in literature as Compound 39 or 2-(3-TFMP)histamine , represents a critical class of fluorinated histamine analogues.[1][2] Unlike the endogenous ligand histamine, which activates all four histamine receptor subtypes (H1–H4), FMPH exhibits high selectivity and full agonist potency for the H1 receptor (H1R) .[1]

This guide details the competitive binding assay protocols required to validate FMPH affinity. It specifically addresses the displacement of radiolabeled antagonists (e.g., [³H]-Pyrilamine/Mepyramine) and highlights the physicochemical challenges introduced by the lipophilic trifluoromethyl (-CF₃) moiety.[1]

Part 1: Mechanistic Insight & Receptor Dynamics[1]

To design a valid assay, one must understand the competition at the molecular level. FMPH is an agonist , whereas the standard radioligands for H1 assays are inverse agonists/antagonists (e.g., Pyrilamine).[1]

The "GTP Shift" Phenomenon

In competitive binding assays where an agonist (FMPH) displaces an antagonist ([³H]-Pyrilamine), the receptor's coupling state matters.[1]

  • State A (High Affinity): H1 receptor coupled to Gq proteins.[1]

  • State B (Low Affinity): Uncoupled H1 receptor.[1]

  • Implication: Without adding GTP or Gpp(NH)p to the assay buffer, FMPH will bind with high affinity to the G-protein coupled fraction, often resulting in a shallow Hill slope (< 1.[1]0) or a two-site binding curve.[1]

Diagram 1: Competitive Binding Dynamics at H1R

H1_Binding_Mechanism cluster_competition Competition Zone H1R H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Coupling (Increases Agonist Affinity) Signal Scintillation Count (CPM) H1R->Signal Bound Radioligand Detected Radioligand [³H]-Pyrilamine (Antagonist/Inverse Agonist) Radioligand->H1R Binds (High Affinity) FMPH FMPH (Agonist) FMPH->H1R Competes (Displacement)

Caption: Agonist-Antagonist competition model. FMPH displacement of [³H]-Pyrilamine is influenced by G-protein coupling status.

Part 2: Comparative Analysis of H1 Ligands[1][2]

FMPH is used when researchers require a tool that mimics histamine's efficacy but lacks H2/H3 cross-reactivity.[1]

Table 1: Pharmacological Profile Comparison (H1 Receptor)

CompoundRoleAffinity (

/

)
Selectivity ProfileExperimental Utility
FMPH Full Agonist 5.9 – 6.1 H1 >>> H2, H3 Selective H1 activation; probing agonist binding pockets.
HistamineEndogenous Agonist~5.8Non-selective (H1-H4)Reference standard; metabolically unstable.[1]
2-PyridylethylaminePartial Agonist~4.5H1 > H2Historical H1 agonist; lower potency than FMPH.[1]
[³H]-PyrilamineAntagonist~8.5 (

nM)
H1 SelectiveStandard radioligand for labeling H1R.[1]
BetahistineWeak Partial Agonist< 4.0H3 Antagonist / H1 AgonistClinical relevance; poor tool for binding assays.[1]

Note: Affinity values vary by tissue source (Guinea Pig Cerebellum vs. Human Recombinant).[1]

Part 3: Detailed Experimental Protocol

Reagents & Buffer Preparation[1]
  • Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.

    • Expert Tip: For agonist binding (FMPH), avoid high concentrations of Na⁺ if studying G-protein independent binding, but standard phosphate buffer is acceptable for displacement assays.[1]

    • Optional: Add 100 µM GTP to the buffer if you wish to force the receptor into a low-affinity uncoupled state to obtain a steep monophasic inhibition curve.[1]

  • Radioligand: [³H]-Pyrilamine (Specific Activity ~20-30 Ci/mmol).[1] Target concentration: 2 nM (approx.

    
    ).
    
  • Competitor (FMPH): Dissolve stock in water (soluble up to ~20 mg/mL).[1] Prepare serial dilutions (10⁻¹⁰ M to 10⁻⁴ M).

  • Non-Specific Binding (NSB) Control: 10 µM Mianserin or 10 µM unlabeled Pyrilamine.[1]

Tissue/Membrane Preparation[1]
  • Source: HEK293T cells transiently expressing hH1R or Guinea Pig Cerebellum (rich in H1).[1]

  • Homogenization: Homogenize tissue in ice-cold buffer.[1] Centrifuge at 50,000 x g for 20 mins. Resuspend pellet to protein concentration of ~200-400 µg/mL.

Assay Workflow

The lipophilicity of the trifluoromethyl group requires precautions against ligand depletion on plastic surfaces. Use low-binding tubes or glass where possible.[1]

Diagram 2: Competitive Binding Workflow

Assay_Protocol cluster_plate 96-Well Plate / Tubes Start Membrane Preparation (HEK293T or Cerebellum) Add_Memb Add Membranes (Start Reaction) Start->Add_Memb PreTreat Filter Pre-treatment (0.3% PEI for 1 hr) Harvest Harvest Rapid Filtration (GF/B) PreTreat->Harvest Reduces NSB Add_NSB Add NSB Control (10 µM Mianserin) Add_Radio Add [³H]-Pyrilamine (~2 nM) Add_NSB->Add_Radio Add_FMPH Add FMPH (10⁻¹⁰ to 10⁻⁴ M) Add_FMPH->Add_Radio Add_Radio->Add_Memb Incubate Incubation 60 min @ 25°C (Equilibrium) Add_Memb->Incubate Incubate->Harvest Wash Wash 3x Ice-cold Buffer Harvest->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (Non-linear Regression) Count->Analyze

Caption: Step-by-step workflow for FMPH competitive binding. PEI pretreatment of filters is critical for cationic ligands.[1]

Step-by-Step Execution
  • Filter Prep: Soak GF/B or GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour.[1]

    • Why? H1 ligands are cationic amines.[1] PEI blocks negatively charged sites on glass fibers, drastically reducing filter background noise.[1]

  • Plate Setup:

    • Total Binding: Buffer + Membranes + [³H]-Pyrilamine.[1]

    • Non-Specific Binding: Buffer + Membranes + [³H]-Pyrilamine + 10 µM Mianserin.[1]

    • Competition: Buffer + Membranes + [³H]-Pyrilamine + FMPH (varying concentrations).[1]

  • Incubation: Incubate for 60 minutes at 25°C with gentle agitation.

    • Note: Equilibrium is slower at 4°C. 37°C risks ligand degradation or transporter activity if using whole cells.[1]

  • Termination: Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer). Wash 3 times with 3 mL ice-cold buffer.[1]

  • Detection: Add scintillant and count for 1-2 minutes per sample.

Part 4: Data Analysis & Validation

Calculating

Use the Cheng-Prusoff equation to convert the measured


 to the inhibition constant 

:

[1][3]
  • 
    : Concentration of [³H]-Pyrilamine used (e.g., 2 nM).[1]
    
  • 
    : Dissociation constant of [³H]-Pyrilamine (determined previously via Saturation Binding, typically ~1.5 nM).[1]
    
Interpretation of Hill Slope
  • Slope ≈ -1.0: Indicates simple competitive binding to a single site.[1] This usually occurs if GTP is added or if the receptor is uncoupled.[1]

  • Slope < -1.0 (Shallow): Indicates negative cooperativity or, more likely with FMPH, two-site binding (High affinity G-protein coupled state + Low affinity uncoupled state).[1]

    • Validation: If you see a shallow slope, repeat the assay with 100 µM GTP.[1] If the curve shifts right and steepens to -1.0, you have confirmed FMPH is acting as an agonist.[1]

References

  • Pertz, H. H., Elz, S., & Schunack, W. (2004).[1][2][4] Structure-activity relationships of histamine H1-receptor agonists. Mini Reviews in Medicinal Chemistry, 4(9), 935–940.[1][5] Link

  • Leschke, C., et al. (1995).[1][6] Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues.[1][7][8] Journal of Medicinal Chemistry, 38(8), 1287–1294.[1] Link

  • Bakker, R. A., et al. (2002).[1][2] Histamine H1-receptor activation: a comparison of the signal transduction of the known H1-receptor agonists. European Journal of Pharmacology, 451(2), 113–120.[1] Link

  • Gillard, M., et al. (2002).[1] Binding characteristics of [3H]pyrilamine to the recombinant human histamine H1 receptor. European Journal of Pharmacology, 457(2-3), 85–91.[1] Link

  • Sigma-Aldrich. (n.d.).[1] 2-((3-Trifluoromethyl)phenyl)histamine dimaleate Product Information. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(3-Trifluoromethylphenyl)histamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2-(3-Trifluoromethylphenyl)histamine (often supplied as the dimaleate salt, FMPH ) is a potent, selective histamine H1 receptor agonist.[1][2][3] Its disposal requires a dual-threat management strategy: it must be treated as both a bioactive toxicant (due to H1 agonism) and a halogenated organic compound (due to the trifluoromethyl moiety).[1]

Critical Directive: Under no circumstances should this compound be discharged into municipal wastewater or neutralized via standard oxidative bleaching protocols in the laboratory. The stability of the carbon-fluorine (C-F) bond requires high-temperature industrial incineration.[1]

Chemical Identity Table
ParameterDetail
Common Name FMPH; this compound
CAS Number 162049-83-4 (Dimaleate salt); 138506-45-3 (Free base)
Molecular Formula C₁₂H₁₂F₃N₃ (Base) / C₂₀H₂₀F₃N₃O₈ (Dimaleate)
Primary Hazard Acute Toxicity (Oral) ; H1 Receptor Agonist
Disposal Class Halogenated Organic Waste
Signal Word DANGER

The Science of Disposal: Why Segregation Matters

To ensure compliance and safety, researchers must understand the causality behind the disposal protocols.

The Fluorine Factor (Thermal Stability)

The trifluoromethyl group (-CF₃) confers exceptional metabolic and thermal stability to the molecule.[1] Standard laboratory deactivation methods (e.g., bleach/hypochlorite oxidation) will attack the imidazole ring but often fail to mineralize the fluorinated side chain.

  • Risk: Incomplete destruction leads to the release of fluorinated byproducts into the environment.[4]

  • Solution: High-temperature incineration (>1,100°C) is required to break the C-F bond.[1] This process must occur at a facility equipped with scrubbers to capture the resulting Hydrogen Fluoride (HF) gas.[1]

Biological Potency (H1 Agonism)

FMPH is a selective H1 agonist.[1][2][3] While it does not readily cross the blood-brain barrier, systemic absorption can induce peripheral vasodilation, bronchoconstriction, and hypotension.

  • Risk: Dust inhalation or accidental ingestion poses immediate physiological risks.[1]

  • Solution: All waste containers must be sealed to prevent aerosolization.[1]

Step-by-Step Disposal Workflows

Decision Logic: Waste Segregation

The following diagram illustrates the mandatory decision logic for segregating FMPH waste.

WasteSegregation Start FMPH Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Weigh Boats) StateCheck->Solid Solid Liquid Liquid Waste (Stock Solutions, HPLC Effluent) StateCheck->Liquid Liquid Sharps Sharps (Needles, Broken Glass) StateCheck->Sharps Sharp Bagging Double Bag in Clear Polyethylene Solid->Bagging Container Collect in Amber Glass or HDPE Carboy Liquid->Container SharpsBin Rigid Sharps Container (Red/Yellow) Sharps->SharpsBin Labeling LABEL: 'Halogenated Organic Waste' + 'Toxic' + 'FMPH' Bagging->Labeling Container->Labeling SharpsBin->Labeling Disposal Transfer to EHS for High-Temp Incineration Labeling->Disposal

Figure 1: Decision tree for segregating FMPH waste streams. Note the convergence on "Halogenated Organic Waste" labeling.

Solid Waste Protocol

Applicability: Contaminated gloves, paper towels, weigh boats, and expired solid chemical.

  • Primary Containment: Place waste immediately into a clear polyethylene bag (minimum 4 mil thickness).[1]

  • Secondary Containment: Place the sealed primary bag into a secondary bag or a rigid hazardous waste drum.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Solid Debris contaminated with this compound."[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][2][5]

  • Storage: Store in a satellite accumulation area (SAA) until pickup.

Liquid Waste Protocol

Applicability: Unused stock solutions (DMSO/Water), HPLC effluent.[1]

  • Segregation: DO NOT mix with non-halogenated solvents (e.g., pure acetone/methanol waste).[1] The presence of the trifluoromethyl group mandates the Halogenated Waste stream.

  • Container: Use HDPE or Amber Glass containers.

  • Labeling:

    • Constituents: List all solvents (e.g., "DMSO 99%, FMPH <1%").

    • Classification: "Halogenated Organic Solvents."[1]

  • Rinsing: Triple-rinse empty stock vials with a compatible solvent (e.g., DMSO or Methanol). Add the rinsate to the liquid waste container. Deface the label on the original vial and dispose of it as glass waste (if clean) or solid hazardous waste (if residue remains).[1]

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

Dry Spill (Powder)[1]
  • PPE: Nitrile gloves (double gloved), Lab coat, Safety goggles, N95 or P100 respirator (critical to prevent inhalation of agonist dust).[1]

  • Procedure:

    • Isolate the area.

    • Cover the powder gently with a damp paper towel to prevent aerosolization.

    • Scoop up the material and the towel using a card or plastic scoop.

    • Place in a dedicated hazardous waste bag.

    • Wipe the surface with a soap/water solution, followed by an alcohol wipe. Dispose of all wipes as solid hazardous waste.

Wet Spill (Solution)
  • PPE: Same as above.

  • Procedure:

    • Cover spill with an inert absorbent (Vermiculite, Universal Absorbent Pads).[1] Do not use sawdust (potential reaction with other chemicals if the solvent is reactive).[1]

    • Wait for absorption (approx. 5-10 minutes).

    • Sweep into a hazardous waste bag.

    • Clean surface with detergent and water.

Regulatory & Compliance Context

This protocol is grounded in the following regulatory frameworks:

  • EPA RCRA (Resource Conservation and Recovery Act): While FMPH is not explicitly P-listed, it falls under the characteristic of Toxic Waste and, due to the fluorine content, must be managed to prevent halogen release during treatment [1].

  • OSHA Hazard Communication (29 CFR 1910.1200): Requires proper labeling and SDS availability for all hazardous chemicals [2].[1]

  • Prudent Practices in the Laboratory (NRC): Establishes the standard for segregating halogenated amines from oxidizers and general trash [3].

References
  • EPA. (2024).[1] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. U.S. Environmental Protection Agency.[6] [Link]

  • OSHA. (2012).[1] Hazard Communication Standard (HCS). 29 CFR 1910.1200.[1][7] Occupational Safety and Health Administration.[7] [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[8] [Link]

Sources

Personal protective equipment for handling 2-(3-Trifluoromethylphenyl)histamine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide for 2-(3-Trifluoromethylphenyl)histamine

As a potent and selective H1 histamine receptor agonist, this compound and its salts are invaluable tools in pharmacological research.[1][2][3] However, its potent biological activity necessitates a proportionally rigorous approach to safety and handling. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, ensuring that this compound can be utilized effectively while prioritizing personal and environmental safety. The protocols outlined below are designed to be a self-validating system, where the logic behind each step is explained to foster a proactive safety culture.

Hazard Assessment: Understanding the Risks

The foundation of safe handling is a thorough understanding of the compound's intrinsic hazards. The dimaleate salt of this compound is a powder with a well-defined hazard profile that demands respect.[1][2]

Primary Hazard Classifications: [1]

  • Acute Oral Toxicity (Category 3): Classified as "Toxic if swallowed" (H301), this compound can cause serious adverse health effects or be fatal if ingested.

  • Serious Eye Damage (Category 1): Poses a significant risk of causing serious, potentially irreversible, damage to the eyes (H318).

  • Skin Irritation (Category 2): Causes skin irritation upon contact (H315).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335), affecting the respiratory system.

The designated signal word for this compound is "Danger" , underscoring the need for strict adherence to safety protocols.[1]

Hazard StatementGHS CodeImplication for Handling
Toxic if swallowedH301Strict prohibition of eating, drinking, or smoking in the lab. Meticulous hand washing is required post-handling.
Causes serious eye damageH318Mandatory use of comprehensive eye and face protection. Standard safety glasses are insufficient.
Causes skin irritationH315Impervious gloves and protective clothing are essential to prevent any skin contact.
May cause respiratory irritationH335Handling must occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of the powder.
Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory. The selection of each component is directly correlated with the identified hazards.

  • Eye and Face Protection: Due to the risk of serious eye damage, a combination of chemical splash goggles and a full faceshield is required.[1] Standard safety glasses do not provide a sufficient seal to protect against fine powders that can become airborne. The faceshield offers a secondary layer of protection for the entire face.

  • Respiratory Protection: To mitigate the risk of respiratory tract irritation, a respirator is necessary when handling the powder outside of a fume hood or when engineering controls are insufficient.[1] A respirator equipped with a Type P2 (EN 143) or equivalent N95/P95 (US NIOSH) particle filter is the minimum requirement.[1] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.

  • Body Protection: A laboratory coat is mandatory to protect against incidental contact. For procedures with a higher risk of contamination, such as large-scale weighing or spill cleanup, a chemically resistant apron or disposable coveralls should be worn.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step workflow for the safe handling of this compound.

cluster_prep Preparation & Weighing cluster_exp Experimental Use cluster_clean Decontamination & Disposal prep_area 1. Prepare Fume Hood: - Verify certification. - Clean surface. - Gather all materials. don_ppe 2. Don Full PPE: - Lab Coat - Gloves - Goggles & Faceshield - Respirator (if needed) prep_area->don_ppe weigh 3. Weigh Compound: - Use anti-static weigh boat. - Handle carefully to avoid dust. - Close primary container immediately. don_ppe->weigh dissolve 4. Solubilization: - Add solvent slowly. - Keep container closed  as much as possible. weigh->dissolve experiment 5. Perform Experiment: - Maintain all handling  within the fume hood. decon 6. Decontaminate: - Wipe down all surfaces  and equipment with 70% ethanol. - Dispose of wipes as waste. experiment->decon doff_ppe 7. Doff PPE Correctly: - Remove gloves first (inside-out). - Follow institutional procedure. dispose 8. Segregate Waste: - Solid Waste (gloves, boats) - Liquid Waste (solutions) - Sharps wash 9. Wash Hands Thoroughly

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment (spatulas, weigh boats, solvent, vortexer, etc.) within the fume hood before introducing the compound.

    • Prepare waste containers: one for solid waste (gloves, weigh boats, paper towels) and another for liquid waste.

  • Handling the Solid Compound:

    • Don all required PPE as specified in Section 2.

    • Carefully open the container inside the fume hood.

    • Use a dedicated spatula to transfer the desired amount of powder onto a weigh boat. Avoid any actions that could generate dust.

    • Securely close the primary container immediately after weighing.

    • When preparing solutions, add the solvent to the powder slowly to prevent splashing.

  • Decontamination and Cleanup:

    • After handling, decontaminate the spatula and work surface. Wipe the area with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the solid hazardous waste container.

    • Remove PPE following the correct procedure to avoid self-contamination. Gloves should be removed first, turning them inside out. Goggles and faceshield are removed last.

    • Wash hands thoroughly with soap and water after removing all PPE.[4][5]

Emergency & Disposal Plans

Spill Response:

  • Small Spill (Powder):

    • Do NOT use a dry brush or create dust.

    • Gently cover the spill with damp paper towels to avoid making the powder airborne.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials into a sealed bag and then into the solid hazardous waste container.

    • Decontaminate the area as described above.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health & Safety (EHS) department.

    • Prevent others from entering the area.

    • Only personnel trained in hazardous spill response should perform the cleanup.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Plan:

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed container for hazardous liquid waste.

  • Disposal: All waste must be disposed of through your institution's EHS office or a licensed waste disposal contractor.[4][7] Do not dispose of this chemical down the drain or in regular trash.

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe environment for groundbreaking research.

References

  • Vertex AI Search. 2-((3-Trifluoromethyl)phenyl)
  • Fisher Scientific.
  • TCI Chemicals.
  • U.S. EPA. Pesticide Product Label, 06/12/2001.
  • Sigma-Aldrich.
  • PubChem. This compound | C12H12F3N3 | CID 5310982.
  • Cole-Parmer.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich. 2-((3-Trifluoromethyl)phenyl)
  • Vertex AI Search. 2-((3-Trifluoromethyl)phenyl)
  • CymitQuimica.
  • Santa Cruz Biotechnology. 2-((3-Trifluoromethyl)phenyl)

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。